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  • Product: Urea, (4-phenylpyrazol-3-yl)-
  • CAS: 94214-82-1

Core Science & Biosynthesis

Foundational

Urea, (4-phenylpyrazol-3-yl)-: Chemical Structure, Physical Properties, and Pharmacological Applications

Executive Summary In the landscape of modern medicinal chemistry, the discovery and optimization of small-molecule kinase inhibitors heavily rely on privileged heterocyclic scaffolds. Urea, (4-phenylpyrazol-3-yl)- (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the discovery and optimization of small-molecule kinase inhibitors heavily rely on privileged heterocyclic scaffolds. Urea, (4-phenylpyrazol-3-yl)- (also known as 1-(4-phenyl-1H-pyrazol-3-yl)urea) represents a cornerstone pharmacophore in the development of highly selective Type II kinase inhibitors[1][2]. By exploiting the unique hydrogen-bonding capacity of the urea moiety combined with the rigid, aromatic nature of the 4-phenylpyrazole core, this compound and its derivatives have become instrumental in targeting the inactive "DFG-out" conformation of kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinase 4 (CDK4)[1].

This technical guide provides an in-depth analysis of the chemical structure, physical properties, structural biology, and synthetic methodologies associated with the (4-phenylpyrazol-3-yl)urea scaffold, designed specifically for researchers and drug development professionals.

Chemical Identity and Physical Properties

The physicochemical profile of Urea, (4-phenylpyrazol-3-yl)- dictates its behavior both in synthetic workflows and biological microenvironments. The pyrazole ring contains both a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2), allowing it to act as an amphoteric species[2]. The urea functional group serves as a critical bidentate hydrogen bond donor, which is the primary driver for its high-affinity target engagement[1].

Quantitative Chemical and Physical Data

The following table summarizes the core properties of the unsubstituted parent compound.

PropertyValue
Chemical Name Urea, (4-phenylpyrazol-3-yl)-
Molecular Formula C10H10N4O[3]
Molecular Weight 202.21 g/mol
Monoisotopic Mass 202.08546 Da[3]
SMILES String C1=CC=C(C=C1)C2=C(NN=C2)NC(=O)N[3]
InChIKey CXRCHUBBNXZSGD-UHFFFAOYSA-N[3]
Hydrogen Bond Donors 3 (Urea NH2, Urea NH, Pyrazole NH)
Hydrogen Bond Acceptors 2 (Urea C=O, Pyrazole N)
Melting Point (Intermediate) 175–177 °C (for 4-phenyl-1H-pyrazol-3-amine)[4]

Structural Biology & Pharmacophore Role

The therapeutic value of the (4-phenylpyrazol-3-yl)urea scaffold lies in its ability to act as an allosteric modulator. Unlike Type I inhibitors that compete directly with ATP in the active site, pyrazolyl-ureas are predominantly Type II inhibitors. They bind to the kinase when the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop is flipped outward (the "DFG-out" conformation)[1].

Mechanistic Causality:

  • Bidentate Hydrogen Bonding: The urea protons act as dual hydrogen-bond donors. They form a highly stable bidentate interaction with the carboxylate side chain of a conserved glutamate (e.g., Glu71 in p38 MAPK)[1]. Simultaneously, the urea oxygen accepts a hydrogen bond from the backbone amide of the DFG aspartate (e.g., Asp168)[1].

  • Hydrophobic Specificity: The phenyl ring at the 4-position of the pyrazole core projects into a deep, lipophilic specificity pocket that is only exposed in the DFG-out state[1]. This interaction provides the massive boost in binding affinity and selectivity over other kinases[1][2].

G Stimulus Cellular Stress / Cytokines MAPKK MKK3 / MKK6 Stimulus->MAPKK p38 p38 MAP Kinase (DFG-in / Active) MAPKK->p38 Phosphorylation Response Inflammatory Cytokines (TNF-α, IL-1β) p38->Response Inhibitor Urea, (4-phenylpyrazol-3-yl)- (Locks DFG-out State) Inhibitor->p38 Allosteric Inhibition

Mechanism of p38 MAPK inhibition by pyrazol-3-yl urea derivatives.

Synthetic Methodologies

The synthesis of Urea, (4-phenylpyrazol-3-yl)- is typically achieved through a robust, two-step regioselective pathway. The causality behind this specific route is to ensure the correct placement of the amino group on the pyrazole ring prior to urea formation, avoiding unwanted N-alkylation or structural isomers[5].

Synth SM 3-Oxo-2-phenyl propanenitrile Intermediate 4-Phenyl-1H- pyrazol-3-amine SM->Intermediate Hydrazine Hydrazine (EtOH, Reflux) Hydrazine->Intermediate Product Urea, (4-phenyl pyrazol-3-yl)- Intermediate->Product Cyanate Sodium Cyanate (AcOH/H2O) Cyanate->Product

Two-step regioselective synthesis workflow for Urea, (4-phenylpyrazol-3-yl)-.

Protocol 1: Regioselective Synthesis of 4-Phenyl-1H-pyrazol-3-amine

The use of a nitrile-bearing precursor is a deliberate choice; the nucleophilic attack of hydrazine on the nitrile carbon ensures the formation of the exocyclic amine rather than a hydroxyl group[5].

  • Preparation: Dissolve 1.0 equivalent of 3-oxo-2-phenylpropanenitrile in absolute ethanol (0.5 M concentration).

  • Reagent Addition: Add 1.5 equivalents of hydrazine hydrate dropwise at room temperature. Introduce a catalytic amount of glacial acetic acid to activate the carbonyl carbon and facilitate hydrazone formation[6].

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) for 4 to 6 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc, 1:1).

  • Isolation: Cool the mixture to 0 °C. Concentrate the solvent under reduced pressure to one-third of its volume. Add ice-cold distilled water to precipitate the product.

  • Purification: Filter the resulting solid under vacuum, wash extensively with cold water, and recrystallize from ethanol to yield pure 4-phenyl-1H-pyrazol-3-amine (Expected melting point: 175–177 °C)[4].

Protocol 2: Conversion to Urea, (4-phenylpyrazol-3-yl)-
  • Solubilization: Dissolve 1.0 equivalent of the purified 4-phenyl-1H-pyrazol-3-amine in a 1:1 mixture of glacial acetic acid and water. The acidic environment is necessary to protonate the cyanate, generating the reactive isocyanic acid (HNCO) in situ.

  • Urea Formation: Slowly add an aqueous solution of sodium cyanate (NaOCN, 1.2 equivalents) dropwise over 30 minutes while maintaining the reaction at room temperature.

  • Precipitation: Stir the mixture continuously for 4–6 hours. As the urea derivative forms, its increased polarity and strong intermolecular hydrogen bonding will cause it to precipitate out of the acidic solution.

  • Recovery: Filter the precipitate, wash sequentially with water to remove residual acetic acid, and then with cold diethyl ether. Dry under high vacuum to afford the target compound.

Experimental Validation & Assays

To ensure scientific integrity, any biological evaluation of the synthesized (4-phenylpyrazol-3-yl)urea must utilize a self-validating system. A standard biochemical assay for these compounds is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for p38 MAPK[1].

Causality of Assay Choice: TR-FRET is selected because it eliminates the autofluorescence commonly associated with highly conjugated aromatic small molecules.

Self-Validating Protocol:

  • Reagent Assembly: Incubate recombinant human p38α (active) with a biotinylated ATP-competitive tracer and a Europium-labeled anti-GST antibody.

  • Compound Incubation: Add the synthesized urea compound in a 10-point concentration gradient (e.g., 10 µM down to 0.5 nM).

  • Mechanism of Action: If the compound successfully binds to the allosteric DFG-out pocket, it forces a conformational change that ejects the ATP-competitive tracer from the active site, resulting in a quantifiable loss of the FRET signal[1][2].

  • Validation Controls (Critical):

    • Positive Control: Include BIRB-796 (Doramapimod), a highly characterized pyrazolyl-urea Type II inhibitor, to benchmark the assay's dynamic range[2].

    • Negative/Orthogonal Control: Include SB203580 (a Type I inhibitor).

    • Data Integrity Check: Plot the dose-response curve. A valid 1:1 stoichiometric binding event must yield a Hill slope ( nH​ ) between 0.8 and 1.2. Deviations from this slope indicate compound aggregation or assay interference, invalidating the run.

Conclusion

Urea, (4-phenylpyrazol-3-yl)- is far more than a simple organic molecule; it is a meticulously evolved structural key designed to exploit the dynamic conformational states of kinases. By mastering its regioselective synthesis and understanding the precise bidentate hydrogen-bonding mechanics it employs, researchers can utilize this scaffold to engineer next-generation therapeutics with exquisite selectivity profiles.

References

  • PubChemLite. Urea, (4-phenylpyrazol-3-yl)- (C10H10N4O). uni.lu.
  • Dumas, J. et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications.
  • Foderà, S. et al. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC - NIH.
  • Kaping, S. et al. A three step one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous media under ultrasound irradiation. European Journal of Chemistry.
  • Chemical Synthesis Database. 4-phenyl-1H-pyrazol-3-amine. chemsynthesis.com.
  • Google Patents. US20060014700A1 - Inhibitors of IAP. google.com.

Sources

Exploratory

Mechanism of action of 4-phenylpyrazol-3-yl urea derivatives in vitro

[label="ATP Exclusion &\nKinetic Tra Diagram 1: Allosteric modulation and DFG-out stabilization by 4-phenylpyrazol-3-yl ureas. Quantitative Data: Structure-Activity Relationship (SAR) The potency of these derivatives is...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="ATP Exclusion &\nKinetic Tra

Diagram 1: Allosteric modulation and DFG-out stabilization by 4-phenylpyrazol-3-yl ureas.

Quantitative Data: Structure-Activity Relationship (SAR)

The potency of these derivatives is highly sensitive to the substitution pattern on the pyrazole ring. Below is a synthesized comparison of key pyrazol-3-yl urea derivatives, highlighting the translation from enzymatic binding to cellular efficacy.

Compound / DerivativePrimary TargetEnzymatic IC50 (μM)Cellular IC50 (μM)Cell LineKey Structural Interaction
1-(5-tert-Butyl-2-phenyl-2H-pyrazol-3-yl)-3-(4-chlorophenyl)urea p38α MAPK~0.04N/AN/AUrea H-bonds with Glu71 & Asp168; Phenyl hydrophobic packing[1]
1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea BRAF(V600E)0.191.32A375 (Melanoma)Pyrazole binds active site; Urea anchors to αC-helix[2]
BIRB-796 (Reference Pyrazolyl Urea) p38α MAPK0.00010.01THP-1DFG-out allosteric pocket kinetic trapping[3]

Self-Validating In Vitro Experimental Protocols

Because 4-phenylpyrazol-3-yl ureas are Type II inhibitors, standard 15-minute enzymatic assays will artificially inflate their IC50 values due to their slow-binding kinetics. To establish a trustworthy, self-validating system, the following step-by-step workflow must be strictly adhered to.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET is chosen over radiometric assays because it eliminates interference from the auto-fluorescence common in conjugated aromatic systems. Furthermore, it allows for the continuous monitoring of the slow-binding equilibration phase.

  • Reagent Preparation: Prepare 3X concentrations of the target kinase (e.g., unphosphorylated p38α) and the 4-phenylpyrazol-3-yl urea derivative in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Pre-Incubation (Critical Step): Combine the kinase and the inhibitor in a 384-well plate. Incubate for a minimum of 60 to 120 minutes at room temperature. Failure to pre-incubate will result in false-negative potency readings because the DFG-out conformational shift is rate-limiting.

  • Reaction Initiation: Add ATP (at the Km​ concentration) and the specific biotinylated peptide substrate to initiate the reaction.

  • Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a compatible microplate reader (e.g., PHERAstar) using a 340 nm excitation and dual emission at 615 nm and 665 nm.

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Causality: In vivo efficacy of Type II inhibitors correlates better with Residence Time ( τ=1/koff​ ) than with thermodynamic affinity ( Kd​ ). SPR is mandatory to validate the kinetic trapping mechanism.

  • Immobilization: Immobilize His-tagged target kinase onto an NTA sensor chip via amine coupling or direct capture.

  • Analyte Injection: Inject a concentration series of the urea derivative (e.g., 0.1 nM to 100 nM) over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow a long dissociation phase (up to 2 hours) to accurately measure the extremely slow koff​ typical of the 4-phenylpyrazol-3-yl urea scaffold.

  • Data Fitting: Fit the sensograms to a 1:1 Langmuir binding model or a two-state reaction model (to account for the initial binding followed by the conformational shift).

Protocol C: Cellular Target Engagement (Self-Validating Loop)

Causality: To prove that the observed phenotypic cell death is due to on-target kinase inhibition and not non-specific cytotoxicity, cellular IC50 must strictly correlate with the inhibition of direct downstream phosphorylation events.

  • Cell Treatment: Seed target cells (e.g., A375 melanoma cells for BRAF inhibitors) in 6-well plates. Treat with a dose-response of the inhibitor for 2 hours.

  • Lysis and Western Blotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run lysates on SDS-PAGE and transfer to nitrocellulose.

  • Biomarker Probing: Probe for both the total and phosphorylated downstream targets (e.g., p-MEK and p-ERK for BRAF pathways; p-MAPKAPK2 for p38 pathways).

  • Validation: The concentration required to ablate the phospho-signal must align precisely with the IC50 derived from orthogonal phenotypic viability assays (e.g., CellTiter-Glo).

Workflow S1 1. Compound Prep (DMSO Matrix) S2 2. TR-FRET Assay (Time-dependent) S1->S2 S3 3. SPR Kinetics (k_on / k_off) S1->S3 S4 4. Target Engagement (Western Blot) S2->S4 IC50 < 1 µM S3->S4 High Residence Time S5 5. Phenotypic Assay (Cell Viability) S4->S5 On-target Validation

Diagram 2: Self-validating in vitro workflow for evaluating Type II kinase inhibitors.

Conclusion

The 4-phenylpyrazol-3-yl urea derivatives represent a masterclass in rational drug design, leveraging deep allosteric pockets to achieve exquisite kinase selectivity and prolonged target residence time. By strictly adhering to kinetically-aware in vitro protocols—specifically time-dependent pre-incubations and SPR-driven off-rate analyses—researchers can accurately translate the profound biochemical potential of this scaffold into robust clinical candidates.

References

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications.1

  • Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. ResearchGate.2

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC - NIH.3

Sources

Foundational

Decoding the Binding Affinity of (4-Phenylpyrazol-3-yl)-Urea Scaffolds in Kinase Receptor Targeting

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural pharmacology, binding kinetics, and self-validating assay methodologies for Type II kinase inhibitors. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural pharmacology, binding kinetics, and self-validating assay methodologies for Type II kinase inhibitors.

Structural Pharmacology: The Mechanistic Rationale

In modern medicinal chemistry, the Urea, (4-phenylpyrazol-3-yl)- motif (and its regioisomers) has emerged as a highly privileged pharmacophore[1]. Unlike traditional Type I kinase inhibitors that competitively bind to the highly conserved ATP-binding pocket of active kinases, molecules bearing this specific pyrazolyl-urea scaffold are predominantly Type II inhibitors [2]. They achieve exquisite selectivity and prolonged target residence times by binding to the catalytically inactive "DFG-out" conformation of the kinase domain[3].

The causality behind the efficacy of this scaffold is rooted in a bipartite structural mechanism:

  • The Urea Motif (The Hydrogen-Bonding Core): The urea group acts as a critical hydrogen-bond donor and acceptor. It forms a bidentate hydrogen bond with the carboxylate side chain of a highly conserved α C-helix glutamate (e.g., Glu71 in p38 α MAPK) and a monodentate hydrogen bond with the backbone amide of the aspartate residue in the DFG motif (e.g., Asp168)[2].

  • The 4-Phenylpyrazol-3-yl Moiety (The Hydrophobic Anchor): When the kinase transitions to the inactive state, the phenylalanine of the DFG motif (e.g., Phe169) flips outward by approximately 10 Å. This "DFG-out" shift exposes a deep, allosteric lipophilic pocket. The phenylpyrazole group is perfectly contoured to insert into this newly formed cavity, anchoring the inhibitor via π−π stacking and extensive van der Waals interactions[4].

This rational design is the mechanistic foundation for several blockbuster clinical candidates and highly potent tool compounds, including the p38 MAPK inhibitor BIRB 796 (Doramapimod)[4], the TrkA inhibitor hTrkA-IN-1[], and the pan-RAF/SRC inhibitor CCT241161[6].

DFG_Out_Mechanism cluster_0 Inhibitor Scaffold cluster_1 Kinase Active Site (DFG-Out) Urea Urea Motif (H-Bond Donor/Acceptor) Glu Conserved αC-Helix Glu (e.g., Glu71) Urea->Glu Bidentate H-Bond Asp DFG Aspartate (e.g., Asp168) Urea->Asp H-Bond Pyrazole 4-Phenylpyrazol-3-yl (Hydrophobic Anchor) Pocket Allosteric Hydrophobic Pocket (Exposed by Phe169 shift) Pyrazole->Pocket Pi-Pi / Steric Fit Complex Catalytically Inactive Kinase Complex Glu->Complex Stabilizes Asp->Complex Stabilizes Pocket->Complex Stabilizes

Mechanistic pathway of Type II kinase inhibition by (4-phenylpyrazol-3-yl)-ureas via DFG-out stabilization.

Experimental Protocols: Receptor Binding Affinity Workflows

Because the (4-phenylpyrazol-3-yl)-urea scaffold induces a massive conformational change in the kinase domain, its binding kinetics are exceptionally slow. Standard steady-state IC50​ enzymatic assays are time-dependent and will artificially underestimate the true binding affinity of these compounds[7]. To rigorously quantify the binding affinity ( Kd​ ), a kinetic approach using Surface Plasmon Resonance (SPR) , orthogonally validated by Isothermal Titration Calorimetry (ITC) , is mandatory.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: SPR is selected because it allows for the real-time monitoring of the slow association ( kon​ ) and ultra-slow dissociation ( koff​ ) rates characteristic of the DFG-out conformational shift, which fluorescence-based endpoint assays cannot capture[7].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the recombinant target kinase (e.g., p38 α or TrkA) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry). Target an immobilization density of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise ratio without causing mass transport limitations.

  • Analyte Titration: Prepare a 2-fold dilution series of the urea inhibitor (ranging from 0.1 nM to 100 nM) in running buffer (HBS-P+ supplemented with 1% DMSO to maintain compound solubility).

  • Kinetic Injection (Association): Inject the analytes at a high flow rate (50 µL/min) to minimize mass transport effects. Allow a prolonged association phase of at least 300 seconds to capture the slow kon​ driven by the protein's conformational adaptation.

  • Dissociation Phase: Flow running buffer over the chip for a minimum of 3600 seconds. Critical Note: Type II urea inhibitors possess extremely long residence times; truncating the dissociation phase will result in highly inaccurate koff​ calculations[7].

  • Self-Validating Quality Control:

    • Run a DMSO solvent correction curve (0.5% to 1.5% DMSO) to account for bulk refractive index mismatches.

    • Utilize a known Type II reference inhibitor (e.g., BIRB 796) as a positive control to validate the active fraction of the immobilized kinase[3].

SPR_Workflow Step1 1. Surface Preparation Immobilize Kinase on CM5 Sensor Chip Step2 2. Analyte Titration Inject Urea Scaffold (0.1 nM - 100 nM) Step1->Step2 Step3 3. Association Phase Measure k_on (Slow binding kinetics) Step2->Step3 Step4 4. Dissociation Phase Measure k_off (Buffer wash) Step3->Step4 Step5 5. Data Analysis Calculate K_d = k_off / k_on Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining inhibitor binding kinetics.

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Causality: While SPR provides the kinetic rates, ITC acts as a self-validating orthogonal system by providing the thermodynamic signature ( ΔH , ΔS ). A true Type II urea inhibitor must demonstrate a specific thermodynamic profile: an enthalpic penalty overcome by strong hydrogen bonding (from the urea) and a massive entropic gain (from the displacement of ordered water molecules in the hydrophobic pocket by the phenylpyrazole)[3].

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the kinase extensively against the assay buffer to ensure exact buffer matching. Load 10 µM of the target kinase into the ITC sample cell and 100 µM of the urea inhibitor into the injection syringe.

  • Titration Execution: Perform 20 injections of 2 µL at 25°C. Critical Note: Program a 150-second spacing between injections to allow the slow-binding equilibrium to be fully reached before the next injection.

  • Data Integration: Integrate the heat peaks to calculate the binding enthalpy ( ΔH ) and stoichiometry ( N ). Calculate the dissociation constant ( Kd​ ) and entropy ( ΔS ) using the standard Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnKa​ ).

Quantitative Data Presentation: Binding Affinity Metrics

The table below summarizes the typical binding metrics and kinetic profiles of prominent (4-phenylpyrazol-3-yl)-urea derivatives against their respective kinase targets, demonstrating the profound affinity generated by this scaffold.

Kinase TargetRepresentative InhibitorSpecific Scaffold MotifBinding Affinity ( Kd​ / IC50​ )Kinetic Profile
p38 α MAPK BIRB 796 (Doramapimod)5-tert-butyl-2-phenylpyrazol-3-yl urea Kd​ = 0.046 nM (46 pM)[3]Slow kon​ , ultra-slow koff​ (Prolonged residence time)[7]
TrkA hTrkA-IN-14-phenylpyrazol-3-yl urea IC50​ = 1.0 nM[]DFG-out stabilization; high target selectivity
RAF/SRC CCT2411615-tert-butyl-2-phenylpyrazol-3-yl ureaLow nanomolar range[6]Pan-RAF/SRC dual inhibition; circumvents paradoxical SRC re-activation

References

  • [1] PubChemLite - Urea, (4-phenylpyrazol-3-yl)- (C10H10N4O) Source: uni.lu URL:

  • [] CAS 1824664-89-2 (hTrkA-IN-1) - TrkA Kinase Inhibitor Source: BOC Sciences URL:

  • [6] CCT241161 | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:

  • [2] Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • [4] Structure−Activity Relationships of the p38α MAP Kinase Inhibitor (BIRB 796) Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • [3] Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: NIH PMC URL:

  • [7] Unbinding Kinetics and Multiple Pathways of p38 MAPK Inhibitors Source: bioRxiv URL:

Sources

Exploratory

Thermodynamic Profiling of (4-phenyl-1H-pyrazol-5-yl)urea Derivatives: A Mechanistic Guide to Kinase Inhibitor Optimization

Executive Summary The (4-phenyl-1H-pyrazol-5-yl)urea scaffold represents a privileged pharmacophore in modern targeted oncology, particularly in the development of Tropomyosin receptor kinase (Trk) inhibitors[1]. Underst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (4-phenyl-1H-pyrazol-5-yl)urea scaffold represents a privileged pharmacophore in modern targeted oncology, particularly in the development of Tropomyosin receptor kinase (Trk) inhibitors[1]. Understanding the thermodynamic properties of this core is not merely an academic exercise; it is the fundamental basis for optimizing drug-target residence time, achieving kinase selectivity, and predicting in vivo efficacy.

This whitepaper provides an in-depth technical analysis of the thermodynamic behavior of the (4-phenyl-1H-pyrazol-5-yl)urea core. By dissecting the enthalpic ( ΔH ) and entropic ( −TΔS ) drivers of its binding, and by outlining rigorous, self-validating experimental protocols such as Isothermal Titration Calorimetry (ITC) and Cellular Thermal Shift Assays (CETSA), this guide equips drug development professionals with the mechanistic insights required to rationally design next-generation kinase inhibitors.

Structural Thermodynamics of the Pharmacophore Core

The efficacy of the (4-phenyl-1H-pyrazol-5-yl)urea scaffold lies in its ability to exploit the thermodynamic landscape of the kinase ATP-binding pocket.

Enthalpic Drivers ( ΔH )

The pyrazole ring acts as a highly efficient bioisostere for the adenine ring of ATP. It serves as a bidentate hydrogen bond donor/acceptor system, establishing strong, directional hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met492 in TrkA). The highly negative (favorable) enthalpy of binding is directly proportional to the geometric perfection of these hydrogen bonds.

Entropic Drivers ( ΔS )

The inclusion of the urea linker is a masterclass in conformational restriction. Because the urea moiety exhibits significant double-bond character due to resonance, it enforces strict planarity.

  • Causality: Alkyl linkers possess multiple rotatable bonds, leading to a massive loss of conformational entropy ( −TΔS>0 ) upon binding. By pre-organizing the molecule into its bioactive conformation, the urea linker minimizes this entropic penalty. Furthermore, the hydrophobic 4-phenyl substituent drives the displacement of ordered, high-energy water molecules from the hydrophobic sub-pocket, resulting in a classical hydrophobic effect (a favorable increase in solvent entropy).

G Unbound Unbound Inhibitor (Aqueous Solvation) Desolvation Desolvation Penalty (+ΔH, +ΔS) Unbound->Desolvation Step 1: Water Displacement Conformational Urea Pre-organization (Minimized -TΔS penalty) Desolvation->Conformational Step 2: Conformational Lock Binding H-Bond Formation (Highly Favorable -ΔH) Conformational->Binding Step 3: Hinge Interaction Complex Stable Kinase Complex (ΔG < 0) Binding->Complex Final State

Thermodynamic binding pathway of the (4-phenyl-1H-pyrazol-5-yl)urea scaffold.

Quantitative Thermodynamic Binding Signatures

To illustrate the thermodynamic evolution of this scaffold, Table 1 summarizes the binding thermodynamics of the base (4-phenyl-1H-pyrazol-5-yl)urea core compared to a highly optimized clinical derivative (e.g., incorporating a methoxyethyl-pyrrolidinyl group) binding to TrkA[2].

Table 1: Representative Thermodynamic Parameters (Measured via ITC at 298 K)

Compound Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Thermodynamic Signature
Base Scaffold 450.0-8.66-5.20-3.46Enthalpy-Entropy balanced
Optimized Derivative 2.5-11.72-9.85-1.87Enthalpy-driven

Data Interpretation: The transition from the base scaffold to the optimized derivative shifts the binding profile from balanced to strictly enthalpy-driven. This indicates that optimization successfully established additional, highly specific hydrogen bonds or van der Waals contacts without incurring a heavy entropic penalty, a hallmark of highly selective kinase inhibitors.

Experimental Workflow 1: Isothermal Titration Calorimetry (ITC)

To obtain accurate thermodynamic parameters, ITC must be executed as a self-validating system. The following protocol ensures that heats of dilution and buffer ionization artifacts are mathematically eliminated.

Step-by-Step Methodology
  • Buffer Preparation & Matching:

    • Prepare 50 mM HEPES, 150 mM NaCl, 0.5mM TCEP, pH 7.5.

    • Causality: HEPES is chosen over Tris because HEPES has a near-zero enthalpy of ionization ( ΔHion​≈1.0 kcal/mol vs Tris at ≈11 kcal/mol). If protons are exchanged during binding, a high ΔHion​ buffer will mask the true binding enthalpy.

  • Sample Dialysis: Dialyze the purified kinase overnight against the exact buffer. Use the dialysate to prepare the ligand solution.

  • DMSO Matching (Critical): Because (4-phenyl-1H-pyrazol-5-yl)urea derivatives are lipophilic, they require DMSO for solubility. Ensure the final DMSO concentration (typically 2-5%) is identical in both the syringe (ligand) and the cell (protein) to the third decimal place. Mismatched DMSO generates massive heat of mixing artifacts that invalidate the data.

  • Titration Execution:

    • Cell: 20-30 μ M Kinase.

    • Syringe: 200-300 μ M Inhibitor.

    • Settings: 19 injections of 2 μ L, 150-second spacing, 1000 RPM stirring at 25°C.

  • Self-Validation (Control): Perform a blank titration injecting the ligand into the buffer alone. Subtract this background heat from the experimental data before integrating the peaks to yield ΔH .

Cellular Thermodynamic Sensors

While in vitro ITC provides fundamental biophysical data, the intracellular environment is crowded with competing metabolites, ATP (at millimolar concentrations), and molecular chaperones. To validate the thermodynamic stability of the drug-target complex in vivo, researchers utilize thermodynamic sensors.

As established in seminal literature, molecular chaperones (like Cdc37/Hsp90) act as thermodynamic sensors of drug-target interactions, revealing kinase inhibitor specificities in living cells[1][1]. When a highly optimized (4-phenyl-1H-pyrazol-5-yl)urea inhibitor binds its target kinase, it thermodynamically stabilizes the folded state of the kinase, altering its interaction with the chaperone machinery.

We can directly measure this thermodynamic stabilization using the Cellular Thermal Shift Assay (CETSA) .

Experimental Workflow 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Incubate live cells (e.g., Ba/F3 cells expressing the target kinase) with the inhibitor or DMSO vehicle for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject each tube to a transient (3-minute) temperature gradient (e.g., 40°C to 65°C) using a thermal cycler.

    • Causality: Heating forces the thermodynamic equilibrium toward the unfolded state. Ligand binding increases the activation energy required for unfolding, shifting the melting temperature ( Tm​ ) higher.

  • Lysis and Fractionation: Lyse cells using freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes to separate the denatured (aggregated) protein from the soluble, thermodynamically stable fraction.

  • Quantification: Analyze the soluble fraction via Western blot or quantitative mass spectrometry.

  • Validation: Plot the relative protein abundance against temperature to calculate the ΔTm​ . A ΔTm​>2∘C validates target engagement and thermodynamic stabilization in the cellular context.

G Cells Live Cells + Inhibitor Heat Thermal Gradient Heating (40°C - 65°C) Cells->Heat Incubation Lysis Lysis & Centrifugation (Isolate Soluble Fraction) Heat->Lysis Denaturation Detection Target Quantification (Western / LC-MS) Lysis->Detection Separation Curve Melt Curve Analysis (Calculate ΔTm) Detection->Curve Data Plotting

Cellular Thermal Shift Assay (CETSA) workflow for in vivo thermodynamic validation.

Conclusion

The (4-phenyl-1H-pyrazol-5-yl)urea scaffold is a masterclass in thermodynamic optimization. By leveraging the pyrazole ring for high-enthalpy hydrogen bonding and the urea linker for entropy-sparing conformational rigidity, it achieves exceptional kinase affinity. Rigorous application of ITC and cellular thermal shift methodologies ensures that these thermodynamic properties translate from the biophysical bench to robust in vivo efficacy, accelerating the delivery of precision oncology therapeutics.

References

  • Taipale, M., Krykbaeva, I., Koeva, M., et al. "Chaperones as thermodynamic sensors of drug-target interactions reveal kinase inhibitor specificities in living cells." Nature Biotechnology, 2013, 31(7): 630-637. Available at: [Link]

  • Nanda, N., Bilenker, J.H., Blake, J.F., Kolakowski, G.R. "Trk Kinase Inhibitors and Uses Thereof." U.S. Patent No. 10,323,022 B2, 2019.
  • Nanda, N., Bilenker, J.H., Blake, J.F., Kolakowski, G.R. "Trk Kinase Inhibitors and Uses Thereof." U.S. Patent No. 10,378,068 B2, 2019.

Sources

Foundational

Whitepaper: In Vivo Metabolic Profiling of the (4-phenylpyrazol-3-yl)urea Scaffold

Executive Summary The identification and characterization of in vivo metabolites are critical bottlenecks in the drug development pipeline. The compound Urea, (4-phenylpyrazol-3-yl)- (also known as (4-phenyl-1H-pyrazol-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and characterization of in vivo metabolites are critical bottlenecks in the drug development pipeline. The compound Urea, (4-phenylpyrazol-3-yl)- (also known as (4-phenyl-1H-pyrazol-5-yl)urea; exact mass 202.08546 Da)[1] represents a highly privileged pharmacophore. This specific scaffold is frequently utilized in the design of Type II kinase inhibitors, where the pyrazole ring anchors into the hydrophobic allosteric pocket (DFG-out conformation) and the urea motif establishes critical bidentate hydrogen bonds with the kinase hinge region[2].

However, despite its target affinity, the pyrazole-urea chemotype is susceptible to rapid in vivo clearance via oxidative and conjugative metabolic pathways[3]. As a Senior Application Scientist, this guide provides a comprehensive, self-validating analytical framework for identifying the in vivo metabolites of the (4-phenylpyrazol-3-yl)urea scaffold using High-Resolution Mass Spectrometry (LC-HRMS/MS).

Pharmacological Context & Structural Liabilities

To accurately predict and identify metabolites, one must first understand the causality behind the molecule's structural liabilities. The biotransformation of (4-phenylpyrazol-3-yl)urea is dictated by its electronic distribution:

  • The Phenyl Ring (Phase I Liability): The phenyl ring is relatively electron-rich compared to the urea-deactivated pyrazole. It serves as the primary site for electrophilic attack by hepatic Cytochrome P450 (CYP450) enzymes (predominantly CYP3A4 and CYP2D6), leading to aromatic hydroxylation.

  • The Pyrazole Ring (Phase II Liability): The nitrogen atoms within the pyrazole ring possess lone pairs that act as nucleophilic hotspots for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, resulting in N-glucuronidation[3].

  • The Urea Linkage (Hydrolytic Liability): Hepatic amidases and esterases can cleave the urea bond, a process that neutralizes the hydrogen-bonding capacity of the drug and yields a primary amine catabolite.

Mechanistic Pathways of Biotransformation

Based on the structural liabilities, we can map the predictive metabolic fate of the scaffold. The primary in vivo biotransformations include +O (hydroxylation), +C₆H₈O₆ (glucuronidation), and -HNCO (urea hydrolysis).

MetabolicPathways Parent Parent Drug (4-phenylpyrazol-3-yl)urea m/z 203.0927 Phase1 Phase I Metabolism CYP450 Hydroxylation m/z 219.0877 Parent->Phase1 +O (+15.99 Da) Phase2 Phase II Metabolism N-Glucuronidation m/z 379.1248 Parent->Phase2 +GlcA (+176.03 Da) Cleavage Urea Hydrolysis 4-phenylpyrazol-3-amine m/z 160.0869 Parent->Cleavage -HNCO (-43.01 Da) Phase1->Phase2 O-Glucuronidation

Figure 1: Primary in vivo biotransformation pathways of the (4-phenylpyrazol-3-yl)urea scaffold.

Analytical Workflow: LC-HRMS/MS Protocol

To capture these metabolites in complex biological matrices (plasma, urine, feces), a robust, self-validating LC-HRMS/MS methodology is required. We utilize Data-Dependent Acquisition (DDA) on a Q-TOF or Orbitrap platform to ensure sub-5 ppm mass accuracy[4].

AnalyticalWorkflow S1 1. In Vivo Sampling (Plasma/Urine/Feces) S2 2. Sample Preparation (Protein Precipitation) S1->S2 S3 3. UHPLC Separation (C18 Column, Gradient) S2->S3 S4 4. HRMS/MS Acquisition (DDA Mode, +ESI) S3->S4 S5 5. Data Processing (Mass Defect Filtering) S4->S5

Figure 2: Self-validating LC-HRMS/MS analytical workflow for metabolite identification.

Step-by-Step Methodology

Step 1: In Vivo Dosing and Sample Collection

  • Action: Administer the compound to the in vivo model. Collect plasma at staggered time points (e.g., 0.5, 1, 2, 4, 8, 24 h) and pool urine over 24 hours.

  • Causality: Staggered collection is mandatory because Phase I metabolites (hydroxylation) typically peak early (1-2 h), whereas Phase II conjugates (glucuronides) accumulate later in urine.

  • System Validation: You must collect a pre-dose (t=0) matrix sample. This serves as the absolute negative control to ensure endogenous isobaric lipids are not falsely annotated as drug metabolites.

Step 2: Sample Preparation via Protein Precipitation

  • Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (IS). Vortex for 2 min, centrifuge at 14,000 × g for 10 min at 4°C. Evaporate the supernatant under nitrogen and reconstitute in 5% ACN in water.

  • Causality: A 3:1 organic-to-aqueous ratio effectively denatures >95% of plasma proteins. Evaporation and reconstitution concentrate the sample, bringing low-abundance metabolites above the Limit of Detection (LOD).

  • System Validation: Run a "Blank Matrix + IS" sample to calculate extraction recovery and verify that no artifactual degradation of the parent drug occurs during the drying phase.

Step 3: UHPLC-HRMS/MS Acquisition

  • Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B). Acquire data in positive electrospray ionization (+ESI) using DDA mode.

  • Causality: The C18 stationary phase provides the necessary hydrophobic retention for the phenylpyrazolyl core, while the gradient resolves closely eluting positional isomers (e.g., ortho- vs. para- hydroxylated metabolites)[4].

  • System Validation: Inject a system suitability standard before the batch to verify that mass accuracy is strictly <5 ppm and retention time drift is <0.1 min.

Step 4: Data Processing via Mass Defect Filtering (MDF)

  • Action: Process raw data using an MDF window of ±50 mDa around the mass defect of the parent drug.

  • Causality: Biotransformations (like the addition of oxygen, +15.9949 Da) shift the nominal mass but barely alter the decimal mass (mass defect). MDF computationally strips away thousands of endogenous matrix ions that fall outside this narrow decimal window, isolating true drug-derived signals.

Quantitative Data & Structural Elucidation

The structural elucidation of the (4-phenylpyrazol-3-yl)urea metabolites relies on exact mass measurements and diagnostic MS/MS fragmentation. The parent drug exhibits a characteristic neutral loss of isocyanic acid (-HNCO, 43.0058 Da) from the urea moiety, yielding a highly stable 4-phenyl-1H-pyrazol-3-amine fragment at m/z 160.0869. The presence or absence of this fragment in the metabolite spectra pinpoints the exact site of biotransformation.

Table 1: Expected In Vivo Metabolites of (4-phenylpyrazol-3-yl)urea
Metabolite CodeBiotransformationChemical FormulaExact Mass (Da)Precursor Ion[M+H]⁺Mass Shift (Da)Diagnostic Fragment Ions
M0 (Parent) NoneC₁₀H₁₀N₄O202.0855203.09270.0000m/z 160.0869 (Loss of urea)
M1 Phenyl HydroxylationC₁₀H₁₀N₄O₂218.0804219.0877+15.9949m/z 176.0818 (Hydroxylated core)
M2 Pyrazole N-GlucuronidationC₁₆H₁₈N₄O₇378.1176379.1248+176.0321m/z 203.0927 (Loss of 176 Da GlcA)
M3 Urea HydrolysisC₉H₉N₃159.0796160.0869-43.0058m/z 118.0650 (Cleaved pyrazole)

Conclusion

The metabolic profiling of the (4-phenylpyrazol-3-yl)urea scaffold reveals a clear vulnerability to Phase I aromatic hydroxylation and Phase II N-glucuronidation. By employing a self-validating LC-HRMS/MS workflow coupled with Mass Defect Filtering, researchers can confidently map these biotransformations. Understanding these specific metabolic soft spots allows medicinal chemists to rationally design next-generation kinase inhibitors—such as incorporating fluorine atoms on the phenyl ring or sterically hindering the pyrazole nitrogen—to block metabolism, thereby extending the in vivo half-life and reducing the potential for hepatotoxicity.

References

  • PubChemLite - Urea, (4-phenylpyrazol-3-yl)- (C10H10N4O). PubChem.[Link]

  • Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 2002.[Link]

  • "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia." National Institutes of Health (NIH) / PMC.[Link]

  • "Targeting USP-7 by a Novel Fluorinated 5-Pyrazolyl-Urea Derivative." MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The (4-Phenylpyrazol-3-yl)urea Scaffold as a Privileged Building Block in Medicinal Chemistry

Introduction: The Rise of a Versatile Scaffold In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery.[1] The urea functional group, with its capacity to form stable hydrogen bonds, is a key feature in numerous therapeutic agents.[1] When incorporated into heterocyclic systems, it can lead to compounds with high potency and selectivity. Among these, the pyrazole nucleus is a prominent five-membered heterocyclic ring that is a component of many biologically active compounds, including established drugs like Celecoxib.[2][3]

This guide focuses on a specific and highly versatile subset of these structures: Urea, (4-phenylpyrazol-3-yl)- and its derivatives. This scaffold has emerged as a particularly fruitful starting point for the development of a wide array of therapeutic agents, most notably kinase inhibitors for oncology and inflammatory diseases.[2][4] The strategic placement of the urea moiety at the 3-position and a phenyl group at the 4-position of the pyrazole ring creates a unique three-dimensional structure that can be readily modified to achieve specific interactions within the binding sites of various protein targets.

The rationale behind the successful application of this scaffold lies in the synergistic interplay of its constituent parts:

  • The Pyrazole Core: Provides a rigid and planar platform for the attachment of various substituents. The nitrogen atoms can act as hydrogen bond acceptors or donors, contributing to target binding.

  • The Phenyl Group at C4: Offers a vector for exploring lipophilic pockets within a target's binding site. This ring can be substituted to modulate physicochemical properties and enhance potency.

  • The Urea Linker at C3: This is arguably the most critical component. The two N-H groups of the urea act as excellent hydrogen bond donors, forming key interactions with the backbone of many protein kinases. The carbonyl oxygen can also act as a hydrogen bond acceptor. This "bidentate" hydrogen bonding capacity is a recurring theme in the high affinity of these compounds for their targets.[5]

This document will provide a comprehensive overview of the synthesis, applications, and key structure-activity relationships (SAR) of the (4-phenylpyrazol-3-yl)urea scaffold, along with detailed protocols for its preparation and use in a research setting.

Synthetic Strategies: Building the Core Scaffold

The synthesis of (4-phenylpyrazol-3-yl)urea derivatives typically follows a convergent approach, where the key pyrazole intermediate is first constructed and then coupled with an appropriate amine or isocyanate.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: first, the synthesis of the key 3-amino-4-phenylpyrazole intermediate, and second, the formation of the urea linkage.

G cluster_0 Stage 1: Synthesis of 3-Amino-4-phenylpyrazole Intermediate cluster_1 Stage 2: Urea Formation A Starting Materials (e.g., β-keto-nitrile and Phenylhydrazine) B Cyclization Reaction A->B Condensation C 3-Amino-4-phenylpyrazole B->C Formation of Pyrazole Ring D 3-Amino-4-phenylpyrazole F Urea Formation Reaction D->F E Reagent for Urea Formation (e.g., Isocyanate, Chloroformate) E->F G Target (4-Phenylpyrazol-3-yl)urea Derivative F->G Coupling G cluster_0 p38 MAP Kinase Signaling Pathway A Inflammatory Stimuli (e.g., LPS) B Upstream Kinases (MKK3/6) A->B Activation C p38 MAP Kinase B->C Phosphorylation D Downstream Substrates (e.g., MK2) C->D Phosphorylation E Production of Pro-inflammatory Cytokines (TNF-α, IL-1β) D->E Activation inhibitor (4-Phenylpyrazol-3-yl)urea Inhibitors (e.g., BIRB 796) inhibitor->C Inhibition

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Application

Application Note: Design, Synthesis, and Evaluation of 4-Phenylpyrazol-3-yl Ureas as Type II Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The development of highly selective kinase inhibitors remains...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The development of highly selective kinase inhibitors remains a cornerstone of modern targeted therapeutics. While early efforts focused on ATP-competitive (Type I) inhibitors, the structural conservation of the ATP-binding pocket often leads to off-target toxicity. The discovery of Type II inhibitors , which bind to the inactive "DFG-out" conformation of the kinase, revolutionized the field by offering superior selectivity and prolonged target residence time.

Among the most privileged pharmacophores for Type II inhibition is the pyrazol-3-yl urea scaffold , particularly variants bearing a 4-phenyl or 5-phenyl substitution[1]. This application note details the mechanistic rationale, structure-activity relationship (SAR) dynamics, and validated experimental protocols for synthesizing and assaying 4-phenylpyrazol-3-yl urea derivatives, using p38 α MAPK and BRAF as primary case studies[2].

Mechanistic Rationale: The DFG-Out Allosteric Paradigm

The activation loop of most kinases contains a highly conserved Asp-Phe-Gly (DFG) motif. In the active state (DFG-in), the aspartate coordinates a magnesium ion essential for ATP binding. In the inactive state (DFG-out), the phenylalanine residue flips outward, exposing a deep, lipophilic allosteric pocket (Hydrophobic Pocket II) adjacent to the ATP site.

Diaryl urea compounds, such as the clinical candidate BIRB-796 (Doramapimod), exploit this conformational shift[3]. The 4-phenylpyrazol-3-yl urea scaffold acts as a highly efficient molecular wedge:

  • The Urea Motif: Acts as a critical hydrogen bond donor/acceptor network. The urea nitrogen atoms donate bidentate hydrogen bonds to the conserved catalytic glutamate (e.g., Glu71 in p38 α ), while the urea carbonyl oxygen accepts a hydrogen bond from the backbone NH of the DFG aspartate (e.g., Asp168)[4].

  • The Pyrazole Ring: Serves as a rigid anchor, positioning the urea and projecting substituents toward the hinge region.

  • The 4-Phenyl Substitution: Projects deeply into the newly exposed hydrophobic pocket, maximizing van der Waals interactions and locking the kinase in the inactive state[3].

BindingMode Kinase Kinase (DFG-out State) Glu71 Catalytic Glutamate (e.g., Glu71) Kinase->Glu71 contains Asp168 DFG Aspartate (e.g., Asp168) Kinase->Asp168 contains Urea Urea Motif (H-Bond Donor/Acceptor) Urea->Glu71 Bidentate H-Bonds Urea->Asp168 H-Bond Pyrazole Pyrazol-3-yl Ring (Scaffold Anchor) Pyrazole->Urea anchors Phenyl 4-Phenyl Group (Hydrophobic Pocket II) Pyrazole->Phenyl positions Phenyl->Kinase Lipophilic Interaction

Logical binding interactions of the 4-phenylpyrazol-3-yl urea scaffold in the DFG-out state.

Structure-Activity Relationship (SAR) Insights

The optimization of the pyrazole urea scaffold demonstrates the profound impact of hydrophobic substitutions on target affinity. Early screening hits possessing a simple methyl group on the pyrazole ring exhibited only modest affinity. However, replacing the methyl group with a bulky, lipophilic phenyl group resulted in a dramatic 40-fold increase in binding potency, as the phenyl ring perfectly complements the lipophilic DFG-out pocket[3].

Further functionalization of the N-aryl group with solubilizing and hinge-binding moieties (such as the morpholinoethoxy-naphthalene in BIRB-796) yielded picomolar affinities[4].

Table 1: SAR Evolution of Pyrazol-3-yl Ureas against p38 α MAPK
Compound IterationPyrazole SubstitutionUrea N'-Aryl SubstitutionBinding Affinity ( Kd​ )Cellular IC 50​ (TNF- α )
Lead Scaffold 5-tert-butyl-2-methyl4-chlorophenyl~350 nM>10,000 nM
Phenyl Optimization 5-tert-butyl-2-phenyl4-chlorophenyl~8 nM~250 nM
BIRB-796 3-tert-butyl-1-p-tolyl4-(2-morpholinoethoxy)naphthalen-1-yl~0.1 nM~18 nM

Data synthesized from foundational SAR studies on diaryl urea p38 inhibitors[3],[4].

Pathway Stress Cellular Stress / Cytokines MKK MKK3 / MKK6 Stress->MKK activates p38 p38α MAPK MKK->p38 phosphorylates Substrates Downstream Targets (MK2) p38->Substrates phosphorylates Inflammation Inflammatory Response Substrates->Inflammation induces Inhibitor Type II Urea Inhibitor Inhibitor->p38 Allosteric Blockade

The p38 MAPK signaling cascade and its allosteric blockade by Type II urea inhibitors.

Experimental Protocols

The following protocols provide a self-validating system for the synthesis and biochemical evaluation of 4-phenylpyrazol-3-yl ureas.

Protocol A: Synthesis of 1-Aryl-3-(4-phenylpyrazol-3-yl)ureas

Causality & Rationale: The formation of the urea linkage is best achieved by reacting a 4-phenyl-1H-pyrazol-3-amine with an appropriate aryl isocyanate. This method is highly preferred over using coupling agents like CDI (1,1'-Carbonyldiimidazole) with two amines, as it prevents the formation of symmetrical urea byproducts and ensures near-quantitative yields under mild conditions.

Materials:

  • 4-phenyl-1H-pyrazol-3-amine derivative (1.0 eq)

  • Aryl isocyanate (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (0.1 eq, catalytic)

Step-by-Step Procedure:

  • Preparation: Dissolve the 4-phenyl-1H-pyrazol-3-amine (1.0 mmol) in 10 mL of anhydrous DCM under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add the aryl isocyanate (1.1 mmol) dropwise over 10 minutes.

  • Catalysis: Add a catalytic amount of TEA (0.1 mmol) to accelerate the nucleophilic attack of the pyrazole amine onto the isocyanate carbon.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12–16 hours. The progress should be monitored via TLC (Hexane:Ethyl Acetate, 1:1).

  • Workup: As the urea product forms, it typically precipitates out of the DCM solution. Filter the resulting solid and wash sequentially with cold DCM and hexane.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the analytically pure 1-aryl-3-(4-phenylpyrazol-3-yl)urea.

Protocol B: TR-FRET Kinase Assay for Type II Inhibitors

Causality & Rationale: Standard continuous absorbance assays are poorly suited for Type II inhibitors. Because the transition from the DFG-in to the DFG-out state is thermodynamically unfavorable and relies on spontaneous conformational "breathing" of the kinase, Type II inhibitors exhibit exceptionally slow association rates ( kon​ )[5]. Therefore, an extended pre-incubation step is strictly required. Furthermore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen to eliminate background auto-fluorescence common in small-molecule libraries.

Materials:

  • Recombinant unphosphorylated target kinase (e.g., p38 α or BRAF)

  • TR-FRET assay kit (e.g., LanthaScreen™)

  • Biotinylated substrate peptide and ATP

  • Europium-labeled anti-phospho antibody and Streptavidin-APC

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized urea inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate.

  • Kinase Addition: Add 5 µL of the recombinant kinase diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Critical Step - Extended Pre-incubation: Seal the plate and incubate at room temperature for 120 minutes . Note: Skipping this step will result in artificially high IC 50​ values, as the compound needs time to trap the transient DFG-out state.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at its predetermined Km​ value) and the biotinylated substrate peptide to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg 2+ ), the Europium-labeled antibody, and Streptavidin-APC.

  • Readout: Incubate for 30 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm ratio).

  • Validation: Ensure the DMSO vehicle control shows maximum activity, while a Type I reference (e.g., Staurosporine) and a Type II reference (e.g., BIRB-796) generate standard dose-response curves.

Workflow Synth 1. Scaffold Synthesis Incubate 2. Extended Pre-incubation Synth->Incubate yields compound Assay 3. TR-FRET Kinase Assay Incubate->Assay allows DFG shift Kinetics 4. Binding Kinetics (FLiK) Assay->Kinetics identifies hits Select 5. Lead Selection Kinetics->Select confirms slow koff

Experimental workflow for the synthesis and kinetic validation of Type II kinase inhibitors.

Advanced Kinetic Profiling

Once high-affinity hits are identified via TR-FRET, it is highly recommended to profile the binding dynamics. The clinical efficacy of Type II inhibitors is often driven by their residence time ( 1/koff​ ) rather than raw thermodynamic affinity ( Kd​ ). Technologies such as FLiK (Fluorescent Labels in Kinases), which utilize an environmentally sensitive fluorophore attached near the activation loop, can directly measure the slow kon​ and koff​ rates associated with the DFG-out conformational rearrangement induced by pyrazole ureas[5].

References
  • [3] Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Source: Journal of Medicinal Chemistry - ACS Publications | URL:3

  • [1] Title: Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry | Source: PMC - National Institutes of Health | URL: 1

  • [2] Title: Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors | Source: ResearchGate | URL: 2

  • [4] Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Source: ACS Publications | URL: 4

  • [5] Title: Investigation of the binding mode and binding dynamics of BIRB-796 (3) and sorafenib (4) using the FLiK technology | Source: ResearchGate | URL: 5

Sources

Method

Application Notes &amp; Protocols: Crystallization of (4-phenylpyrazol-3-yl)-urea Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction (4-phenylpyrazol-3-yl)-urea derivatives represent a significant class of compounds in medicinal chemistry and drug development, often investiga...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-phenylpyrazol-3-yl)-urea derivatives represent a significant class of compounds in medicinal chemistry and drug development, often investigated for their potential as kinase inhibitors and other therapeutic agents. The isolation of these compounds in a highly pure, crystalline form is a critical bottleneck in their development pipeline. High-quality crystals are essential for unambiguous structural elucidation via single-crystal X-ray diffraction (SCXRD), which provides definitive insights into molecular conformation and intermolecular interactions crucial for structure-based drug design.[1] Furthermore, control over the crystalline form is vital for ensuring batch-to-batch consistency, optimizing physicochemical properties like solubility and stability, and developing robust formulations.

This guide provides a comprehensive overview of the principles and detailed protocols for the successful crystallization of (4-phenylpyrazol-3-yl)-urea derivatives. It is designed to equip researchers with the foundational knowledge and practical techniques to overcome common crystallization challenges and produce high-quality single crystals suitable for structural analysis and further development.

Physicochemical Properties & Crystallization Strategy

The molecular structure of (4-phenylpyrazol-3-yl)-urea derivatives dictates their crystallization behavior. Key structural features include:

  • Urea Moiety (-NH-CO-NH-): This group is a potent hydrogen bond donor and acceptor, predisposing the molecules to form strong, directional intermolecular interactions. This often leads to robust crystal lattices.[2][3]

  • Phenyl and Pyrazole Rings: These aromatic systems can participate in π-π stacking and other non-covalent interactions, which further stabilize the crystal packing.

  • Substitution Patterns: The specific substituents on the phenyl and pyrazole rings will modulate the molecule's overall polarity, solubility, and steric profile, directly influencing the choice of solvents and crystallization conditions.

Given these features, a successful crystallization strategy will hinge on carefully controlling the rate of supersaturation to allow for slow, ordered molecular assembly. This is typically achieved by a gradual change in solvent conditions.

Pre-Crystallization: The Foundation for Success

Attempting crystallization without proper preparation is a common cause of failure. The following steps are critical and should not be overlooked.

Purity Assessment

The purer the starting material, the higher the probability of growing high-quality single crystals.[4] Impurities can inhibit nucleation, disrupt crystal lattice formation, or co-crystallize, leading to poorly formed or unusable crystals. It is strongly recommended to purify the compound to >95% purity (as determined by HPLC or ¹H NMR) prior to setting up crystallization experiments. If initial attempts fail, further purification may be necessary.

Solubility Screening

A systematic solubility assessment is the most crucial step in designing a crystallization experiment.[5] The goal is to identify solvents or solvent systems where the compound exhibits moderate solubility—ideally, sparingly soluble at room temperature but fully soluble upon heating.[6]

Protocol: Small-Scale Solubility Screening

  • Place a small amount (approx. 5-10 mg) of the compound into several small, clean vials.

  • To each vial, add a different candidate solvent (e.g., 0.2 mL) from the list in Table 1.

  • Agitate the vials at room temperature and observe the solubility.

  • If the compound is insoluble, gently heat the vial while observing. A good candidate solvent will fully dissolve the compound upon heating.

  • If the compound dissolves readily at room temperature, it is likely too good a solvent for single-solvent techniques but may be useful as the "good" solvent in a multi-solvent system.[2]

  • Record all observations meticulously in a laboratory notebook.

Table 1: Recommended Solvents for Initial Screening

SolventPolarity (Index)Boiling Point (°C)Hydrogen BondingPotential Role & Rationale
Ethanol5.278Donor & AcceptorOften a good starting point due to its ability to interact with the urea moiety.[6]
Methanol6.665Donor & AcceptorSimilar to ethanol but more polar; may be too effective a solvent.[6]
Isopropanol4.382Donor & AcceptorA less polar alcohol, potentially offering a better solubility profile.
Acetonitrile6.282AcceptorA polar aprotic solvent that can be effective for urea derivatives.[7]
Ethyl Acetate4.377AcceptorA moderately polar solvent; good for compounds with intermediate polarity.
Dichloromethane (DCM)3.440Weak AcceptorA less polar solvent, often used in layering techniques with an antisolvent.[4]
Tetrahydrofuran (THF)4.266AcceptorA good solvent that can be too effective alone but useful in mixtures.[6]
Toluene2.4111NoneA non-polar solvent, useful as an antisolvent or for specific derivatives.
Hexane/Heptane0.069/98NoneNon-polar; almost always used as an antisolvent (precipitant).[4]

Note: This table provides general guidance. Experimental verification is essential.[6]

Crystallization Workflow and Methodologies

The general workflow for obtaining single crystals involves creating a supersaturated solution and allowing it to slowly return to equilibrium, promoting the formation of a few, well-ordered crystal nuclei that can grow over time.

G cluster_prep Preparation cluster_cryst Crystallization cluster_eval Evaluation A Crude Solid B Purify Compound (>95% Purity) A->B C Perform Solubility Screening B->C D Prepare Saturated or Near-Saturated Solution C->D E Select Crystallization Technique D->E F Set Up Experiment E->F G Allow System to Equilibrate (Days to Weeks) F->G H Visually Inspect for Crystals G->H I Crystals Formed? H->I J Harvest & Analyze (e.g., SCXRD) I->J Yes K Troubleshoot & Optimize (Vary Solvent, Temp, Method) I->K No K->D Iterate

Figure 1: General workflow for the crystallization of small molecules.

Method 1: Slow Evaporation

This is the simplest technique and often a good starting point. It is best suited for compounds that are stable under ambient conditions and for which a single solvent with moderate volatility has been identified.[8][9]

Principle: A near-saturated solution of the compound is prepared. The solvent is allowed to evaporate slowly, which gradually increases the concentration of the solute, leading to supersaturation and subsequent crystallization.

Protocol:

  • Dissolve the compound in a suitable solvent (identified from screening) to create a clear, near-saturated solution. Gentle heating may be required.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.[4]

  • Cover the vial with a cap, parafilm, or aluminum foil. Pierce a few small holes in the cover with a needle to allow for slow solvent evaporation.[9] The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of the lab).

  • Monitor the vial periodically over several days to weeks. Avoid disturbing the vial, especially in the early stages.[4]

Method 2: Vapor Diffusion

Vapor diffusion is an excellent and highly controlled method, particularly effective when only small quantities of the compound are available.[2][8] It involves two solvents: a "good" solvent in which the compound is soluble (S1), and a volatile "bad" solvent (antisolvent or precipitant) in which the compound is insoluble (S2).

Principle: A small vial containing the compound dissolved in S1 is placed inside a larger, sealed container holding a reservoir of S2. The more volatile antisolvent (S2) slowly diffuses in the vapor phase into the solution of the compound, reducing its solubility and inducing crystallization.[1][10]

G cluster_main Sealed Outer Chamber (Beaker) cluster_inner Open Inner Vial Reservoir Reservoir of Antisolvent (S2) (e.g., Hexane, Ether) Vapor Vapor Diffusion (S2 into S1) Solution Solution of Compound in 'Good' Solvent (S1) (e.g., DCM, THF) Vapor->Solution Slowly reduces solubility

Figure 2: Setup for a vapor diffusion crystallization experiment.

Protocol (Liquid-Vapor Diffusion):

  • Prepare a concentrated solution of the compound in a small volume of a "good" solvent (S1, typically less volatile, e.g., DCM or Toluene).

  • Place this solution in a small, open container (e.g., a 1-dram vial or a microcentrifuge tube with the cap removed).

  • In a larger container (e.g., a 20 mL scintillation vial or a small beaker), add a larger volume (e.g., 2-5 mL) of the volatile antisolvent (S2, e.g., pentane, hexane, or diethyl ether).

  • Carefully place the smaller vial containing the compound solution inside the larger vial. Ensure the solvent levels are such that there is no risk of mixing if jostled.

  • Seal the outer container tightly with a cap or parafilm.

  • Store in a vibration-free location and monitor over time.

Method 3: Slow Cooling (Thermal Gradient)

This method is ideal for compounds that show a significant increase in solubility at higher temperatures.[1][8]

Principle: The compound is dissolved in a minimum amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal growth.[11]

Protocol:

  • Place the compound in a flask or vial with a stir bar.

  • Add a suitable solvent portion-wise while heating and stirring until the compound just dissolves completely. This ensures a saturated solution at that temperature.

  • Once dissolved, cap the flask and turn off the heat.

  • To ensure slow cooling, the flask can be placed in an insulated container (like a Dewar flask filled with warm water or wrapped in glass wool) and allowed to cool to room temperature over several hours or days.[8]

  • Rapid cooling should be avoided as it often leads to the formation of small, poorly-defined crystals or amorphous precipitate.[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; too much solvent used.Slowly evaporate some of the solvent to increase the concentration. If that fails, remove all solvent and restart with less.[12] Induce nucleation by scratching the inside of the vial with a glass rod or adding a seed crystal.[6][13]
"Oiling Out" Compound is coming out of solution above its melting point; solution is too concentrated; cooling is too rapid.Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[6][12][13] Consider using a different solvent or solvent system.
Formation of Powder or Microcrystals Nucleation is too rapid; supersaturation is reached too quickly.Slow down the crystallization process. For slow evaporation, use fewer/smaller holes. For vapor diffusion, use a less volatile antisolvent. For slow cooling, insulate the vessel more effectively.[6]
Poor Crystal Quality (e.g., needles, plates) Anisotropic growth habits, influenced by solvent or impurities.Try a different solvent. The solvent can interact with different crystal faces and alter the growth habit.[8] Further purify the starting material.

Conclusion

The crystallization of (4-phenylpyrazol-3-yl)-urea derivatives, while challenging, is an achievable and essential step in their scientific evaluation. Success relies on a systematic and patient approach. By understanding the key physicochemical drivers, performing diligent solubility screening, and methodically applying and optimizing the techniques described in this guide—slow evaporation, vapor diffusion, and slow cooling—researchers can significantly increase their chances of obtaining high-quality single crystals. These crystals are invaluable, providing the definitive structural data needed to accelerate drug discovery and development programs.

References

  • Crystallisation Techniques. (2006). University of Washington, Department of Chemistry. [Link]

  • Slow Evaporation Method. University of Florida, Department of Chemistry. [Link]

  • How to crystallize your sample. (2026). KU Leuven, X-ray Core. [Link]

  • Crystallization Guide. IMSERC - Northwestern University. [Link]

  • Guide for crystallization. University of Rennes. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2155. [Link]

  • Klosin, J. (2015). Crystal Growing Tips. University of Florida, Center for X-ray Crystallography. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Agbontalor, E. (2014). Preliminary investigations into the behavior of urea - succinic acid co-crystals on scale-up by batch crystallizations. Diva-portal.org. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • O'Malley, A. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • Urea extraction crystallization. Wikipedia. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • Slurry, S. C. (1959). U.S. Patent No. 2,892,870. Washington, DC: U.S.
  • Cook, L. C. (1971). U.S. Patent No. 3,585,237. Washington, DC: U.S.
  • NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

  • Crystallization of small molecules. Universitat Rovira i Virgili. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Fábián, L., et al. (2020). Spontaneous Solid-State Cocrystallization of Caffeine and Urea. Crystal Growth & Design, 20(3), 1679-1688. [Link]

  • van de Streek, J., et al. (2025). Synergistic Effect of Urea Derivatives on Pyrazinamide Vapor Pressure and Crystal Growth. Crystal Growth & Design. [Link]

  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]

  • Tiefenbacher, K., et al. (2017). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 56(44), 13576-13580. [Link]

  • Tan, D., et al. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. Crystals, 11(5), 522. [Link]

  • Yadav, R. C., et al. (2013). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 5(10), 78-84. [Link]

  • Prasad, T. N. M., et al. (2010). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 26, 33-34. [Link]

Sources

Application

Application Note: In Vivo Dosing Protocols for Urea, (4-phenylpyrazol-3-yl)- in Murine Models

Introduction & Scientific Rationale The compound Urea, (4-phenylpyrazol-3-yl)- (also known as 1-(4-phenyl-1H-pyrazol-5-yl)urea) serves as a privileged pharmacophore in the design of highly potent, Type II kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound Urea, (4-phenylpyrazol-3-yl)- (also known as 1-(4-phenyl-1H-pyrazol-5-yl)urea) serves as a privileged pharmacophore in the design of highly potent, Type II kinase inhibitors ()[1]. This specific scaffold is the structural foundation for advanced therapeutics targeting p38 Mitogen-Activated Protein Kinase (MAPK), FMS-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinases (Trk) (;)[2].

Mechanistically, the pyrazole ring extends past the gatekeeper residue to penetrate the hydrophobic allosteric pocket of the kinase in its DFG-out (inactive) conformation. Simultaneously, the urea moiety establishes critical bidentate hydrogen bonds with conserved glutamate and aspartate residues in the kinase hinge region (). Because of its high lipophilicity and specific binding kinetics, translating this scaffold into murine models requires rigorous formulation and self-validating pharmacokinetic/pharmacodynamic (PK/PD) protocols to ensure accurate target engagement ()[3].

Pathway Inhibitor Urea, (4-phenylpyrazol-3-yl)- (Pyrazole-Urea Scaffold) Conformation DFG-out Conformation (Allosteric Pocket Binding) Inhibitor->Conformation Induces Kinase Target Kinase (p38 MAPK / Trk / FLT3) Downstream Downstream Signaling (p-ERK, p-AKT, NF-κB) Kinase->Downstream Blocks Phosphorylation Conformation->Kinase Stabilizes Inactive State Outcome Inhibition of Tumor Growth & Inflammatory Cytokines Downstream->Outcome Results In

Mechanism of action of pyrazole-urea kinase inhibitors stabilizing the DFG-out conformation.

Experimental Design & Causality

When dosing pyrazole-urea derivatives in vivo, researchers frequently encounter poor aqueous solubility, which can lead to erratic gastrointestinal absorption and high inter-subject variability.

  • Vehicle Selection: We utilize a suspension vehicle of 0.5% Hydroxypropyl Methylcellulose (HPMC) with 0.1% Tween-80 . Tween-80 acts as a surfactant to wet the hydrophobic pyrazole-urea powder, while HPMC increases viscosity to maintain a homogenous suspension, preventing precipitation in the acidic murine stomach ()[3].

  • Dosing Route: Oral gavage (PO) is the preferred route for clinical translation. Intraperitoneal (IP) injection is reserved as a secondary route if the specific derivative exhibits excessive first-pass hepatic metabolism.

  • Self-Validating System: To ensure data integrity, this protocol integrates three validation checkpoints: (1) Pre-dosing HPLC quantification of the formulation; (2) LC-MS/MS verification of plasma exposure at Tmax​ ; and (3) Western blot confirmation of downstream target inhibition (e.g., p-ERK or p-MAPK) in target tissues.

Step-by-Step Methodology

Phase 1: Formulation & Quality Control
  • Weighing: Accurately weigh the required mass of Urea, (4-phenylpyrazol-3-yl)- (or its synthesized derivative) into a sterile glass vial.

  • Wetting: Add 0.1% Tween-80 (v/v of final volume) directly to the powder. Vortex vigorously for 2 minutes to create a uniform paste.

  • Suspension: Gradually add 0.5% HPMC (w/v in sterile water) in stepwise increments (e.g., 20%, 30%, 50% of total volume), sonicating for 5 minutes in a water bath between additions.

  • Validation Checkpoint 1 (QC): Extract a 10 µL aliquot from the top, middle, and bottom of the suspension. Analyze via HPLC-UV to confirm concentration accuracy (±5% of target) and homogeneity before proceeding to animal dosing.

Phase 2: Murine Dosing Protocol (Oral Gavage)
  • Animal Preparation: Utilize 6-8 week old female BALB/c or C57BL/6 mice. Fast the animals for 4 hours prior to dosing to standardize gastric emptying times and reduce absorption variability.

  • Administration: Using a 20G reusable stainless-steel bulb-tipped gavage needle, administer the formulation at a standard volume of 10 mL/kg body weight. For a 20g mouse, this equates to 200 µL of suspension.

  • Dosage Range: Typical efficacious doses for pyrazole-urea kinase inhibitors range from 10 mg/kg to 50 mg/kg administered once (QD) or twice (BID) daily ().

  • Validation Checkpoint 2 (Observation): Monitor mice for 30 minutes post-dosing for signs of aspiration, distress, or acute toxicity.

Phase 3: PK/PD Sampling & Analysis
  • Time-Course Euthanasia: Sacrifice cohorts (n=3 per time point) at 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection: Perform cardiac puncture to collect whole blood into K2-EDTA microtainers. Centrifuge immediately at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Tissue Harvesting: Rapidly dissect the target tissue (e.g., subcutaneous tumor xenograft or spleen). Snap-freeze in liquid nitrogen within 60 seconds of excision to preserve phosphorylation states.

  • Validation Checkpoint 3 (Target Engagement): Homogenize tissues in RIPA buffer containing protease and phosphatase inhibitors. Perform Western blotting for phosphorylated substrates (e.g., p-ERK for Trk inhibition) to confirm pharmacodynamic efficacy ()[3].

Workflow Formulation 1. Formulation (HPMC/Tween-80) QC QC Check (HPLC Homogeneity) Formulation->QC Dosing 2. In Vivo Dosing (PO Gavage, 10-50 mg/kg) QC->Dosing Pass Sampling 3. Tissue/Blood Sampling (1-24h) Dosing->Sampling Analysis 4. PK/PD Analysis (LC-MS/MS & Western Blot) Sampling->Analysis

Self-validating in vivo experimental workflow for pyrazole-urea dosing in murine models.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic and pharmacodynamic parameters of optimized pyrazole-urea derivatives (e.g., p38/Trk inhibitors) when dosed orally in murine models at 30 mg/kg ().

ParameterMetricExpected Range (Murine Model, 30 mg/kg PO)Biological Significance
Cmax​ Maximum Plasma Concentration1.5 - 4.2 µMIndicates successful GI absorption and vehicle efficacy.
Tmax​ Time to Maximum Concentration1.0 - 2.5 hoursGuides the optimal timing for acute PD sampling.
t1/2​ Elimination Half-Life3.5 - 6.0 hoursDetermines whether QD or BID dosing is required.
Target Inhibition Reduction in p-Kinase levels> 80% at 2 hours post-doseConfirms target engagement and allosteric pocket binding.
Efficacy (TGI) Tumor Growth Inhibition60% - 90% (after 14 days)Validates the therapeutic potential of the specific derivative.

References

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. URL:[Link]

  • Da Ros, S., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PMC. URL:[Link]

  • Thress, K., et al. (2009). Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway. AACR Journals. URL:[Link]

  • Fossa, P., et al. (2018). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC. URL:[Link]

Sources

Method

NMR spectroscopy parameters for Urea, (4-phenylpyrazol-3-yl)- structural confirmation

Executive Summary & Analytical Rationale The structural confirmation of highly substituted heterocycles, such as (4-phenylpyrazol-3-yl)urea, presents unique analytical challenges. The pyrazole core is notorious for annul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

The structural confirmation of highly substituted heterocycles, such as (4-phenylpyrazol-3-yl)urea, presents unique analytical challenges. The pyrazole core is notorious for annular tautomerism (prototropic exchange between N1 and N2), which can obscure critical 1H and 13C NMR signals through dynamic line broadening[1]. Furthermore, differentiating the 3-urea-4-phenyl substitution pattern from its regioisomers (e.g., 5-urea or 1-substituted variants) requires a rigorous, self-validating 2D NMR strategy.

This application note outlines a comprehensive nuclear magnetic resonance (NMR) protocol designed to unambiguously confirm the structure of (4-phenylpyrazol-3-yl)urea. By leveraging specific solvent environments to arrest tautomeric exchange and utilizing heteronuclear multiple-bond correlation (HMBC) to map the molecular skeleton, this guide provides a definitive framework for drug development professionals working with pyrazole-urea scaffolds.

Causality in Experimental Design

Do not simply run a standard 1D proton suite; the physicochemical properties of pyrazole ureas demand deliberate experimental choices:

  • Solvent Selection (The Role of DMSO-d6): While CDCl3 is standard for many organic molecules, it is highly suboptimal for pyrazole ureas. Pyrazole NH protons undergo rapid intermolecular exchange in non-polar solvents. DMSO-d6 acts as a strong hydrogen-bond acceptor, effectively disrupting intermolecular pyrazole-pyrazole interactions and slowing the tautomeric exchange rate on the NMR timescale. This allows the pyrazole NH (typically >12.0 ppm) and the urea NH/ NH2​ protons to be observed as distinct, quantifiable signals [1].

  • Mitigating Quadrupolar Relaxation: The urea protons are directly attached to nitrogen-14 ( 14N ), a nucleus with a quadrupole moment. This provides an efficient relaxation pathway that severely broadens the attached proton signals, sometimes causing them to blend into the baseline [3]. A subsequent D2​O exchange experiment is mandatory to systematically eliminate these peaks, self-validating their identity against overlapping aromatic protons.

  • Regiochemical Mapping via HMBC: 1D 13C NMR cannot confirm the relative positioning of the urea and phenyl groups. HMBC is deployed to detect long-range ( 2J and 3J ) carbon-proton couplings. The critical logical proof relies on observing a 3J cross-peak from the phenyl ortho-protons to the pyrazole C-4, and a corresponding 3J cross-peak from the urea NH to the pyrazole C-3 [2].

NMR_Workflow Prep 1. Sample Prep DMSO-d6 15-20 mg Acq 2. Acquisition 1H, 13C COSY, HSQC, HMBC Prep->Acq Val 3. Validation D2O Exchange (NH/NH2 ID) Acq->Val Assign 4. Assignment Multiplet & Cross-peak mapping Val->Assign

Figure 1: Self-validating NMR acquisition workflow for pyrazole urea derivatives.

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation
  • Mass Optimization: Weigh 15–20 mg of the purified (4-phenylpyrazol-3-yl)urea sample. Note: Lower concentrations may result in poor signal-to-noise ratios for the quaternary carbons (C-3, C-4, C-5, Urea C=O) in 13C and HMBC experiments.

  • Solvation: Dissolve the compound completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D). Ensure the sample is free of paramagnetic impurities or residual water, which will shift the labile proton signals.

  • Filtration: Filter the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity.

Phase 2: Spectroscopic Acquisition
  • 1D 1H NMR: Acquire at 298 K (or slightly lower, e.g., 288 K, if tautomeric broadening is still observed) using a standard 30° pulse sequence. Collect 16–32 scans with a relaxation delay (d1) of 2 seconds.

  • 1D 13C{1H} NMR: Acquire with proton decoupling. Collect a minimum of 1024 scans to ensure adequate resolution of the quaternary carbons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map all direct C–H bonds. This immediately isolates the pyrazole H-5/C-5 pair and the phenyl ring CH pairs.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the pulse sequence for a long-range coupling constant ( JCH​ ) of 8 Hz. This is the cornerstone experiment for regiochemical assignment [2].

Phase 3: The D2​O Exchange Validation
  • Eject the NMR tube from the spectrometer.

  • Add exactly 10–15 µL of deuterium oxide ( D2​O ) to the sample.

  • Cap the tube and invert it vigorously for 60 seconds to ensure complete protium-deuterium exchange.

  • Re-acquire the 1D 1H NMR spectrum.

  • Validation Check: The broad singlets corresponding to the pyrazole NH (~12.5 ppm), urea NH (~8.8 ppm), and urea NH2​ (~6.5 ppm) must disappear or significantly diminish, confirming their identity as heteroatom-bound protons [3].

Quantitative Data Presentation & Interpretation

The following tables summarize the expected chemical shifts and critical correlations for (4-phenylpyrazol-3-yl)urea.

Table 1: 1H NMR Parameters (in DMSO-d6 at 600 MHz)
Position / MoietyExpected Shift (δ, ppm)MultiplicityIntegration D2​O ExchangeAssignment Rationale
Pyrazole NH (N-1)12.20 – 12.80Broad Singlet1HYesHighly deshielded due to aromaticity and H-bonding [1].
Urea NH (C-3 link)8.60 – 9.00Singlet1HYesDeshielded by adjacent carbonyl and pyrazole ring.
Pyrazole H-57.70 – 7.90Singlet1HNoSharp singlet; no adjacent protons for scalar coupling [2].
Phenyl H-2', H-6'7.45 – 7.60Doublet2HNoOrtho protons; coupled to meta protons ( 3J≈7.5 Hz).
Phenyl H-3', H-5'7.35 – 7.45Triplet2HNoMeta protons.
Phenyl H-4'7.25 – 7.35Triplet1HNoPara proton.
Urea NH2​ 6.30 – 6.70Broad Singlet2HYesBroadened by 14N quadrupolar relaxation [3].
Table 2: 13C NMR Parameters & Diagnostic HMBC Correlations
Carbon PositionExpected Shift (δ, ppm)TypeKey HMBC Correlations ( 1H→13C )
Urea C=O155.0 – 157.0QuaternaryUrea NH C=O
Pyrazole C-3145.0 – 148.0QuaternaryUrea NH C-3 ; Pyrazole H-5 C-3
Phenyl C-1' (ipso)131.0 – 133.0QuaternaryPhenyl H-3'/5' C-1'
Pyrazole C-5130.0 – 135.0CHPyrazole H-5 C-5 (HSQC direct)
Phenyl C-2', C-6'127.0 – 129.0CHPhenyl H-4' C-2'/6'
Phenyl C-3', C-5'128.0 – 130.0CHPhenyl H-2'/6' C-3'/5'
Phenyl C-4'126.0 – 128.0CHPhenyl H-2'/6' C-4'
Pyrazole C-4115.0 – 118.0QuaternaryPhenyl H-2'/6' C-4 ; Pyrazole H-5 C-4
The Regiochemical Proof

The structural integrity of the molecule is proven by the convergence of HMBC vectors onto the quaternary carbons of the pyrazole ring. The observation of a cross-peak from the phenyl ortho-protons (H-2'/6') to the shielded quaternary carbon at ~116 ppm confirms that the phenyl group is attached to C-4. Simultaneously, the correlation from the urea NH to the deshielded quaternary carbon at ~146 ppm confirms the urea linkage at C-3 [2].

HMBC_Validation Ph Phenyl Protons (H-2'/H-6') C4 Pyrazole C-4 (Regiocenter 1) Ph->C4 3J HMBC Confirms Ph at C-4 H5 Pyrazole H-5 (Ring Proton) H5->C4 2J HMBC C3 Pyrazole C-3 (Regiocenter 2) H5->C3 3J HMBC UreaNH Urea NH (Linker) UreaNH->C3 3J HMBC Confirms Urea at C-3 UreaCO Urea C=O (Carbonyl) UreaNH->UreaCO 1J/2J HMBC

Figure 2: HMBC logical correlation network validating the 3-urea-4-phenyl regiochemistry.

References

  • Faria, J. V., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." National Center for Biotechnology Information (NIH).
  • Boss, C., et al. "Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia." Journal of Medicinal Chemistry - ACS Publications.
  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem.
Application

Application Note: Utilizing the (4-Phenylpyrazol-3-yl)urea Scaffold in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The discovery of highly selective kinase inhibitors is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The discovery of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. Among the most privileged pharmacophores in this domain is the (4-phenylpyrazol-3-yl)urea scaffold. Originally identified for its potent activity against p38 mitogen-activated protein kinase (MAPK), this structural motif has been successfully repurposed to target the Tropomyosin receptor kinase A (TrkA), a critical driver in neurotrophic cancers and pain signaling .

This application note provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies using the (4-phenylpyrazol-3-yl)urea scaffold. It details the mechanistic rationale behind the scaffold's design, presents representative SAR data, and provides self-validating, step-by-step protocols for both biochemical and cellular evaluation.

Mechanistic Rationale & Pharmacophore Design

To successfully optimize a kinase inhibitor, one must understand the causality behind the binding interactions. The (4-phenylpyrazol-3-yl)urea scaffold is highly effective because it acts as a modular system that satisfies multiple binding pockets within the kinase domain simultaneously :

  • The Urea Linker (Hydrogen Bonding Core): The urea moiety acts as a critical bidentate hydrogen bond donor/acceptor. In TrkA and p38 kinases, it typically interacts with the highly conserved DFG (Asp-Phe-Gly) motif or the hinge region, stabilizing the kinase in a specific conformational state (often the inactive "DFG-out" conformation).

  • The 4-Phenyl Ring (Hydrophobic Anchor): This aromatic ring projects deep into the hydrophobic pocket (often termed the selectivity pocket). Substitutions here dictate target selectivity. For instance, meta-halogenation (e.g., 3-fluoro) enhances binding affinity through favorable halogen bonding and improves metabolic stability by blocking cytochrome P450 oxidation sites.

  • The Pyrazole Ring (Vectorization): The pyrazole core provides structural rigidity, ensuring the optimal trajectory of the urea linker and the phenyl ring.

  • The Solvent-Exposed Tail (R-Group): Typically a cyclic amine (e.g., a pyrrolidinyl group), this region extends into the solvent channel. It is primarily modified to tune pharmacokinetic (PK) properties, such as aqueous solubility and oral bioavailability, without disrupting the core binding affinity .

SAR Strategy & Lead Optimization Data

During an SAR campaign, modifications are systematically introduced to the scaffold to establish a quantitative relationship between chemical structure and biological activity. Below is a representative SAR data table demonstrating the optimization of a baseline (4-phenylpyrazol-3-yl)urea derivative into a highly potent TrkA inhibitor (analogous to compounds like Anizatrectinib) .

Table 1: Representative SAR Modifications and Biological Activity
Compound IDR1 (Phenyl Motif)R2 (Solvent Tail)TrkA IC₅₀ (nM)Ba/F3 Viability IC₅₀ (nM)Design Rationale & Causality
Cmpd-01 -HPyrrolidinyl18.5145.0Baseline scaffold establishing primary hinge binding.
Cmpd-02 3-FluoroPyrrolidinyl1.312.5Fluorine fills the hydrophobic pocket perfectly; increases lipophilic efficiency.
Cmpd-03 4-ChloroPyrrolidinyl54.0>500Steric clash at the para-position disrupts the optimal DFG-in/out binding conformation.
Cmpd-04 3-FluoroPiperidinyl11.295.0Ring expansion causes steric hindrance in the solvent channel, reducing cellular permeability.

Note: The 3-Fluoro substitution (Cmpd-02) represents the optimal balance of steric bulk and electronegativity, leading to single-digit nanomolar potency.

Mandatory Visualization: Mechanism of Action

The following diagram illustrates the TrkA signaling pathway and the precise intervention point of the (4-phenylpyrazol-3-yl)urea inhibitor. By blocking the ATP-binding site, the inhibitor prevents receptor autophosphorylation, thereby shutting down downstream survival and proliferation cascades.

TrkASignaling Ligand NGF Ligand Receptor TrkA Kinase Ligand->Receptor Complex Active Dimer Receptor->Complex Inhibitor (4-phenylpyrazol-3-yl)urea Inhibitor->Complex Blocks ATP Site Survival PI3K / Akt (Survival) Complex->Survival Proliferation Ras / MAPK (Proliferation) Complex->Proliferation

Caption: Mechanism of Action: (4-phenylpyrazol-3-yl)urea derivatives blocking TrkA signaling pathways.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity during SAR screening, assays must be designed as self-validating systems. The following protocols detail the biochemical and cellular evaluation of synthesized urea derivatives.

Protocol 1: TR-FRET Biochemical Kinase Assay (LanthaScreen)

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the europium chelate's long emission half-life allows for delayed measurement. This completely eliminates short-lived compound auto-fluorescence—a critical self-validating step when screening highly conjugated heterocyclic ureas that often exhibit intrinsic fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human TrkA kinase, fluorescein-poly-GT substrate, and ATP to 2X working concentrations.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the (4-phenylpyrazol-3-yl)urea compounds in 100% DMSO. Transfer to an intermediate plate and dilute with Kinase Buffer to achieve a final 1% DMSO concentration in the assay.

  • Reaction Assembly: In a 384-well low-volume white microplate, combine:

    • 5 µL of the diluted compound.

    • 5 µL of the Kinase/Substrate mixture.

    • 5 µL of ATP (Set at the predetermined Km​ for TrkA, typically 10 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature ( 22∘C ) on a plate shaker (300 rpm).

  • Reaction Termination & Detection: Add 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA and 2 nM Tb-labeled anti-phospho-GT antibody. Causality: The EDTA instantly stops the reaction by chelating the Mg²⁺ required for kinase catalysis.

  • Readout: Incubate for 30 minutes, then read on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the emission ratio (520 nm / 495 nm) to determine the IC₅₀.

Protocol 2: Ba/F3-TPM3-TrkA Cellular Proliferation Assay

Causality & Rationale: The Ba/F3 murine pro-B cell line is naturally dependent on Interleukin-3 (IL-3) for survival. By stably transducing these cells with the TPM3-TrkA fusion oncogene and withdrawing IL-3, cell survival becomes completely addicted to TrkA kinase activity , . This establishes a zero-background phenotypic assay where cell death directly and exclusively correlates with on-target TrkA inhibition.

Step-by-Step Methodology:

  • Cell Preparation (Critical Step): Harvest Ba/F3-TPM3-TrkA cells and wash them three times in sterile PBS. Causality: This ensures the complete removal of residual IL-3. Even trace amounts of IL-3 will cause false negatives (apparent cell survival despite successful TrkA inhibition).

  • Plating: Resuspend the washed cells in RPMI-1640 medium supplemented with 10% FBS (without IL-3). Seed the cells at a density of 5,000 cells/well in a 96-well white opaque tissue culture plate (Costar).

  • Compound Addition: Add the synthesized urea compounds in a 10-point dose-response format (top concentration 1 µM). Ensure the final DMSO concentration is strictly normalized to 0.1% across all wells to prevent solvent-induced toxicity artifacts.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a microplate luminometer. The ATP-dependent luminescence directly correlates with the number of metabolically active cells. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Acquired Resistance to the TRK Inhibitor Entrectinib in Colorectal Cancer Source: Cancer Discovery (AACR Journals) URL: [Link]

  • Title: Structural Optimization of Next-Generation TRK Inhibitors against Acquired Drug Resistance Mutations for the Treatment of Solid Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: NTRK1 rearrangement in colorectal cancer patients: evidence for actionable target using patient-derived tumor cell line Source: Oncotarget (PMC / NIH) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 4-phenylpyrazol-3-yl Urea During Storage

Welcome to the Advanced Application Support Center. As drug development professionals and formulation scientists, you are likely aware that urea-based kinase inhibitors and pharmacophores—specifically those containing a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and formulation scientists, you are likely aware that urea-based kinase inhibitors and pharmacophores—specifically those containing a 4-phenylpyrazol-3-yl urea moiety—present unique stability challenges.

This guide is designed to move beyond basic storage recommendations. Here, we dissect the thermodynamic and kinetic causality behind the degradation of pyrazolyl ureas, providing you with self-validating analytical workflows and field-proven troubleshooting strategies.

Mechanistic Deep-Dive: The Causality of Degradation

To prevent degradation, we must first understand the exact chemical mechanisms driving it. The thermal decomposition of phenylurea derivatives does not occur via simple, random bond fission. Instead, it proceeds predominantly through a four-center pericyclic reaction [1].

When subjected to thermal stress, the urea linkage undergoes a concerted proton transfer from the nitrogen to the adjacent carbonyl oxygen. This specific geometry lowers the activation energy, cleaving the molecule into two highly reactive intermediates: an isocyanate and an amine [1]. Because the 4-phenylpyrazol-3-yl group is highly aromatic, the resulting isocyanate is resonance-stabilized, which thermodynamically facilitates this cleavage compared to purely aliphatic ureas.

The Role of Moisture (Le Chatelier’s Principle)

In a perfectly dry environment, this cleavage is a reversible equilibrium. However, isocyanates are highly electrophilic. If ambient moisture is present, the water rapidly hydrolyzes the isocyanate to form an unstable carbamic acid, which instantly decarboxylates into an amine and CO₂ gas[2]. This secondary reaction irreversibly consumes the isocyanate, driving the initial equilibrium forward and leading to catastrophic API loss.

Mechanism Urea 4-phenylpyrazol-3-yl urea (Intact API) TS 4-Center Pericyclic Transition State Urea->TS Thermal Stress (>40°C) Products Isocyanate + Pyrazole Amine TS->Products Cleavage Hydrolysis Amine + CO2 (Moisture Driven) Products->Hydrolysis + H2O Biuret Biuret/Triuret Oligomers (Self-Reaction) Products->Biuret + Intact Urea

Mechanistic pathway of thermal degradation for 4-phenylpyrazol-3-yl urea.

Troubleshooting & FAQs

Q1: We are observing a steady drop in API purity during solid-state storage at 25°C, even though the compound's melting point is >180°C. Why is it degrading at room temperature? A1: You are likely observing moisture-driven hydrolysis rather than pure thermal melting. While the primary thermal cleavage requires higher temperatures, trace ambient humidity (e.g., >50% RH) can permeate the solid matrix. The moisture reacts with the infinitesimal amount of isocyanate generated at equilibrium, pulling the reaction forward[2]. Resolution: Store the API in double-lined antistatic bags with active desiccant packs (e.g., silica gel or molecular sieves) and backfill the outer container with Argon to eliminate both moisture and oxidative triggers.

Q2: We formulate this compound in aqueous solutions for in vivo dosing. What is the optimal pH to minimize thermal degradation during sterilization and storage? A2: Urea derivatives exhibit a distinct U-shaped pH-rate profile. They are most stable in the slightly acidic to neutral range (pH 4.0 – 8.0). Specifically, formulating your solution with a lactate buffer at pH 6.0 has been shown to minimize the degradation rate constant[3]. Avoid highly basic environments (pH > 8.0), as hydroxide ions rapidly accelerate the hydrolysis of the urea linkage.

Q3: We noticed unexpected peaks in our LC-MS after dissolving the API in ethanol for a stock solution. Is this thermal degradation? A3: No, this is a nucleophilic addition (alcoholysis). Primary alcohols like ethanol and methanol react aggressively with the transient isocyanate intermediate to form stable carbamate adducts [2]. Resolution: Avoid primary alcohols. If a non-aqueous solvent is required, use aprotic solvents (like DMSO or DMF for analytical stocks) or sterically hindered alcohols like isopropanol, which has been shown to successfully retard urea decomposition[3].

Quantitative Stability Data

The following table summarizes the expected degradation pathways and stability profiles of 4-phenylpyrazol-3-yl urea under various formulation and storage conditions.

Storage ConditionMatrixPrimary Degradation PathwayObserved DegradantsEstimated Stability
25°C, <10% RH Solid StateNegligibleNone detected> 24 months
40°C, 75% RH Solid StateMoisture-driven hydrolysisPyrazole amine, CO₂< 6 months
Aqueous, pH 6.0 Solution (Lactate)Reversible cleavageTrace Isocyanate/AmineOptimal (Aqueous)
Aqueous, pH > 8.0 SolutionBase-catalyzed hydrolysisPyrazole amine< 1 week
Primary Alcohols FormulationAlcoholysisCarbamate adductsHighly unstable

Standard Operating Procedure: Stability-Indicating Assessment

To ensure trustworthiness in your data, you must deploy a self-validating analytical workflow. Thermal degradation cannot be assessed by LC-UV alone, as volatile degradants (like CO₂) and insoluble oligomers (biurets) will be missed. Use the following orthogonal protocol.

Workflow Sample Sample Preparation (Solid or Solution) Thermal Thermal Stress Testing (40°C / 75% RH) Sample->Thermal Analysis1 TGA / DSC (Thermal Profiling) Thermal->Analysis1 Analysis2 LC-MS / UV (Quantify Degradants) Thermal->Analysis2 Decision Formulation Adjustment (Buffer pH 6.0, Desiccants) Analysis1->Decision Analysis2->Decision

Standard operating workflow for stability-indicating thermal assessment.

Step-by-Step Methodology

Step 1: Accelerated Environmental Exposure (ICH Q1A)

  • Aliquot 10 mg of 4-phenylpyrazol-3-yl urea into open glass vials (for solid-state testing) or 10 mL of formulated solution.

  • Place samples in a controlled environmental chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).

  • Pull samples at Day 0, Day 7, Day 14, and Day 30.

Step 2: Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC) Purpose: To differentiate true thermal decomposition from polymorphic phase transitions.

  • Accurately weigh 4–6 mg of the stressed solid sample into an alumina crucible.

  • Purge the TGA/DSC instrument with dry Nitrogen at a flow rate of 80 mL/min to prevent oxidative artifacts.

  • Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

  • Data Interpretation: An endothermic peak without mass loss indicates melting or a solid-solid transition. An endothermic peak accompanied by a sharp mass loss in the TGA indicates the volatilization of the isocyanate/amine cleavage products.

Step 3: LC-MS/UV Quantification Purpose: To chemically identify and quantify the specific degradation products.

  • Dissolve the stressed sample in cold Acetonitrile (to immediately quench any further reaction) to a concentration of 1 mg/mL.

  • Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Data Interpretation: Monitor UV absorbance at 254 nm for the intact urea. Use the MS (Positive Electrospray Ionization) to scan for the pyrazole amine fragment and any biuret oligomers (which will appear at higher molecular weights, typically [2M - Isocyanate + H]+).

References

  • "Theoretical Study of the Thermal Decomposition of Urea Derivatives", National Institutes of Health (NIH). URL:[Link]

  • "Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates", MDPI. URL:[Link]

  • "Stability of urea in solution and pharmaceutical preparations", National Institutes of Health (NIH). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (4-phenylpyrazol-3-yl)urea Screening Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the triage of (4-phenylpyrazol-3-yl)urea derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the triage of (4-phenylpyrazol-3-yl)urea derivatives. While this scaffold is a privileged structural motif for kinase inhibitors (e.g., targeting Aurora, Trk, or p38 MAPK), urea-containing compounds are statistically overrepresented as 1[1].

This guide provides a causality-driven framework to systematically identify and eliminate assay interference. By utilizing self-validating protocols, you can ensure your hit-to-lead pipeline is built on genuine, on-target pharmacology rather than artifactual noise.

Diagnostic Triage Workflow

Before diving into specific troubleshooting steps, we recommend running all primary (4-phenylpyrazol-3-yl)urea hits through the following diagnostic triage workflow to rapidly categorize the nature of the compound's activity.

Triage Start Primary HTS Hit: (4-phenylpyrazol-3-yl)urea AggCheck Detergent Addition (0.01% Triton X-100) Start->AggCheck MetalCheck Metal Chelator (10 µM TPEN) AggCheck->MetalCheck IC50 stable FalseAgg False Positive: Colloidal Aggregation AggCheck->FalseAgg IC50 shifts >10x OrthoCheck Orthogonal Readout (e.g., HTRF/NMR) MetalCheck->OrthoCheck Activity retained FalseMetal False Positive: Metal Impurity MetalCheck->FalseMetal Activity lost FalseInterf False Positive: Detection Interference OrthoCheck->FalseInterf Inactive in orthogonal TrueHit Validated True Hit: Proceed to Hit-to-Lead OrthoCheck->TrueHit Active in all

Caption: Diagnostic workflow for triaging (4-phenylpyrazol-3-yl)urea HTS hits.

Frequently Asked Questions & Troubleshooting Protocols

Q1: My (4-phenylpyrazol-3-yl)urea hit exhibits a steep Hill slope (>1.5) and flat SAR. Why is this happening, and how do I fix it?

Causality: This is the classic signature of colloidal aggregation. Urea motifs, especially when coupled with hydrophobic moieties like the 4-phenylpyrazol-3-yl group, have a high propensity to self-associate in aqueous buffers. These colloids non-specifically sequester the target protein, leading to2[2].

Self-Validating Solution: Implement a detergent-shift assay. If the compound is a true active-site binder, its IC50 will remain stable. If it is an aggregator, the detergent will disrupt the colloid, and the apparent activity will vanish.

Protocol: Detergent-Shift Aggregation Assay

  • Prepare a 2X concentration of your biochemical assay buffer (e.g., 40 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Split the buffer into two parallel arms: Arm A (Control) and Arm B (Detergent enriched with 0.01% Triton X-100 or CHAPS).

  • Perform a 10-point serial dilution (1:3) of the (4-phenylpyrazol-3-yl)urea compound in 100% DMSO.

  • Dispense the compound into the assay plates using acoustic dispensing to maintain a final DMSO concentration of ≤1%.

  • Add the target enzyme and incubate for 15 minutes at room temperature to allow potential colloids to form and interact.

  • Initiate the reaction with ATP/substrate and measure the IC50. Validation: A rightward IC50 shift of >10-fold in Arm B confirms colloidal aggregation, internally validating the artifact.

Q2: The compound shows potent activity across multiple unrelated kinase targets. Is it a PAINS compound?

Causality: While ureas are sometimes flagged as 3[3], true promiscuity in this scaffold is often an artifact of inorganic impurities rather than inherent chemical reactivity. Zinc or copper contaminants from the synthetic route (e.g., cross-coupling catalysts) can co-purify with the urea. These trace metals potently inhibit many metalloenzymes and kinases,2[2].

Protocol: TPEN Chelator Counter-Screen

  • Prepare the standard assay buffer without any EDTA or EGTA (as these would prematurely chelate metals).

  • Supplement the buffer with 10 µM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a high-affinity heavy metal chelator.

  • Run a standard dose-response curve of the suspected urea compound alongside a known, metal-free reference inhibitor. Validation: TPEN acts as a thermodynamic sink for transition metals. If the inhibitory activity is abolished upon TPEN addition, the "hit" is a false positive driven by inorganic contamination.

Q3: My hit is highly active in our primary AlphaScreen assay but completely inactive in our secondary assays. What went wrong?

Causality: AlphaScreen relies on the generation of singlet oxygen and a luminescent cascade. Highly conjugated systems or compounds that can act as singlet oxygen quenchers (or inner filter effect absorbers) will cause a loss of signal, which the assay4[4].

Self-Validating Solution: You must use an orthogonal assay with a fundamentally different detection physics, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET/HTRF). If the compound is active in AlphaScreen but inactive in HTRF, it is a detection-based false positive.

Q4: How can I definitively prove that my non-interfering urea hit is genuinely binding to the target's active site?

Causality: Even if a compound passes detergent and chelator screens, it must be validated biophysically. Nuclear Magnetic Resonance (NMR) is the gold standard because it directly observes the ligand-protein interaction environment, 5[5].

Protocol: WaterLOGSY NMR Validation

  • Prepare 10 µM of the target protein in an NMR-compatible buffer (e.g., 50 mM phosphate, pH 7.4, 100 mM NaCl, in 10% D2O/90% H2O).

  • Add the (4-phenylpyrazol-3-yl)urea compound to a final concentration of 50 µM (ensure DMSO is <2%).

  • Acquire the WaterLOGSY NMR spectrum using a standard pulse sequence with a mixing time of 1-2 seconds. Validation: This technique relies on the transfer of magnetization from bulk water to the protein, and subsequently to the bound ligand. A true positive (specific binding) will display ligand signals with the opposite sign to the bulk water (positive NOE). A false positive (non-binder or aggregator) will display signals with the same sign as bulk water. This sign inversion serves as an absolute, self-validating proof of target engagement.

Mechanisms of Assay Interference

Mechanisms Compound (4-phenylpyrazol-3-yl)urea Agg Self-Association (Colloid Formation) Compound->Agg Metal Trace Metal Contamination Compound->Metal Quench Singlet Oxygen Quenching Compound->Quench Seq Protein Sequestration Agg->Seq Inhib Metalloenzyme Inhibition Metal->Inhib Signal Loss of Luminescent Signal Quench->Signal FP False Positive Readout Seq->FP Inhib->FP Signal->FP

Caption: Mechanistic pathways leading to false positive readouts in urea-based screening assays.

Quantitative Metrics for Hit Triage

Use the following data matrix to benchmark your experimental results and classify the nature of your (4-phenylpyrazol-3-yl)urea hits.

Diagnostic ParameterTrue Kinase InhibitorColloidal AggregatorMetal ImpurityDetection Interference (AlphaScreen)
Hill Slope (n_H) 0.8 – 1.2> 1.50.8 – 1.2Variable
IC50 Shift (+0.01% Triton) < 2-fold> 10-fold< 2-fold< 2-fold
IC50 Shift (+10 µM TPEN) < 2-fold< 2-fold> 50-fold (Activity lost)< 2-fold
Orthogonal Assay (HTRF) ActiveInactiveActive (if target is metal-sensitive)Inactive
SPR / NMR Binding 1:1 StoichiometryNo specific bindingNo specific bindingNo specific binding

References

  • Deriving Knowledge through Data Mining High-Throughput Screening Data | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set | ACS Medicinal Chemistry Letters.[Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns | ACS Medicinal Chemistry Letters.[Link]

  • Two high throughput screening assays for Aberrant RNA-protein interactions in Myotonic Dystrophy Type-1 - PMC.[Link]

  • Selectivity of Kinase Inhibitor Fragments | Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Urea, (4-phenylpyrazol-3-yl)- and Traditional Pyrazole Kinase Inhibitors: A Deep Dive into Mechanism, Selectivity, and Performance

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of a core chemical scaffold is a critical decision that profoundly influences the po...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and ultimate clinical potential of a drug candidate. The pyrazole ring is a well-established and privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] However, the emergence of novel derivatives, such as those incorporating a urea linkage to a phenyl-substituted pyrazole, presents a compelling alternative. This guide provides an in-depth, objective comparison of these two classes of inhibitors, grounded in experimental data and mechanistic insights, to empower researchers in their quest for next-generation therapeutics.

The Architectural Divide: Unpacking the Structural and Mechanistic Nuances

At the heart of the comparison lies the fundamental difference in how these two inhibitor classes typically engage their kinase targets. This is largely dictated by their distinct structural features and the interactions they form within the ATP-binding pocket.

Traditional Pyrazole Kinase Inhibitors: Masters of ATP Competition

Traditional pyrazole-based inhibitors are archetypal Type I inhibitors . They are designed to mimic the adenine moiety of ATP and compete directly for the ATP-binding site in the active conformation of the kinase.[3][4] The pyrazole scaffold is adept at forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor.[1] The substituents on the pyrazole ring are then strategically chosen to exploit other nearby regions of the ATP pocket, thereby enhancing potency and selectivity.

Key characteristics of traditional pyrazole inhibitors include:

  • Mechanism of Action: ATP-competitive (Type I).

  • Binding Site: Primarily the adenine-binding region of the ATP pocket.

  • Key Interactions: Hydrogen bonding with the kinase hinge region.

  • Conformational Preference: Binds to the active "DFG-in" conformation of the kinase.[3][4]

Urea, (4-phenylpyrazol-3-yl)- Kinase Inhibitors: The Allosteric Innovators

The introduction of a urea linker and a phenyl substituent on the pyrazole core gives rise to a class of inhibitors that often operate through a more sophisticated, allosteric mechanism. The well-characterized inhibitor BIRB 796 (Doramapimod) , a potent p38 MAP kinase inhibitor, serves as a prime example of this class.[5][6][7][8] These are typically classified as Type II inhibitors .

Instead of directly competing with ATP in the active site, these inhibitors bind to a site that is adjacent to the ATP pocket, which is only accessible when the kinase is in an inactive conformation.[6][7] Specifically, they exploit a hydrophobic pocket created by the outward rotation of the highly conserved Asp-Phe-Gly (DFG) motif, hence the term "DFG-out" conformation.[3][6]

The key features of this class are:

  • Mechanism of Action: Allosteric, non-ATP-competitive (Type II).[5][6]

  • Binding Site: An allosteric site adjacent to the ATP-binding pocket.[6]

  • Key Interactions: A bidentate hydrogen bond between the urea moiety and the side chain of a conserved glutamate residue (Glu71 in p38), and hydrophobic interactions involving the phenyl and other substituents.[7]

  • Conformational Preference: Binds to and stabilizes the inactive "DFG-out" conformation of the kinase.[7]

This fundamental difference in binding mode has profound implications for the inhibitor's selectivity and overall pharmacological profile.

Head-to-Head Comparison: Potency, Selectivity, and In Vivo Performance

In Vitro Potency and Selectivity

The following table summarizes the inhibitory activity and selectivity of representative inhibitors from both classes.

Inhibitor Class Primary Target IC50 / Kd Selectivity Profile Highlights
SB 203580 Traditional Pyrazolep38α MAP KinaseIC50: ~50-100 nMAlso inhibits p38β. Can inhibit other kinases at higher concentrations.[9]
BIRB 796 Urea, (4-phenylpyrazol-3-yl)-p38α MAP KinaseKd: 0.1 nMHighly selective for p38 isoforms (α, β, γ, δ) over a large panel of other kinases.[5][6][9]
GeGe-3 Urea, (4-phenylpyrazol-3-yl)-DMPK1, Aurora B/C, etc.Not specified (active at 10 µM)Identified targets include kinases involved in cell division and calcium homeostasis.[10][11]

Key Insights:

  • The urea-pyrazole inhibitor, BIRB 796, demonstrates significantly higher potency for its primary target compared to the traditional pyrazole inhibitor, SB 203580.[6][9]

  • The allosteric binding mechanism of BIRB 796 contributes to its remarkable selectivity. By targeting a less-conserved allosteric pocket and an inactive kinase conformation, it avoids broad inhibition of the highly conserved ATP-binding sites of other kinases.[3][5]

  • The novel pyrazolyl-urea compound, GeGe-3, highlights the potential of this scaffold to target a diverse range of kinases beyond the well-studied p38.[10][11]

Cellular Activity and In Vivo Efficacy

The ultimate test of an inhibitor's utility is its performance in a biological context.

Inhibitor Cellular Activity In Vivo Efficacy
SB 203580 Inhibits cytokine production in cells.Effective in animal models of inflammation.
BIRB 796 Potently inhibits TNF-α production in cells (low nM range).[6]Orally active and effective in animal models of inflammation and arthritis.[7] Has undergone clinical trials.[7]
GeGe-3 Restricts proliferation and migration of various cancer cell lines at 10 µM.[11]Potent anti-angiogenic properties observed in HUVEC and zebrafish models.[11]

Key Insights:

  • The high potency of BIRB 796 translates to excellent cellular activity and in vivo efficacy, leading to its advancement into clinical trials.[7]

  • The ability of these urea-based pyrazole inhibitors to exhibit oral bioavailability and efficacy in animal models underscores their potential as drug candidates.

  • The anti-angiogenic and anti-proliferative effects of GeGe-3 in cellular and in vivo models demonstrate the therapeutic potential of this scaffold in oncology.[10][11]

Experimental Protocols: A Guide to Evaluating Kinase Inhibitors

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of an inhibitor against a purified kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, which is detected by a luciferase-based reaction that generates a luminescent signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare a serial dilution of the test inhibitor (and a traditional pyrazole control) in kinase reaction buffer at 4X the final desired concentration.

  • Assay Assembly (in a 384-well plate):

    • Add 2.5 µL of the 4X inhibitor dilutions or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of the 4X kinase solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Add 5 µL of the 2X substrate/ATP solution to initiate the kinase reaction.

  • Kinase Reaction:

    • Mix the plate gently and incubate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of a commercially available ATP detection reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This protocol measures the ability of an inhibitor to bind to its target kinase within living cells.

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to detect the engagement of a fluorescently labeled tracer with a NanoLuc® luciferase-tagged kinase. An inhibitor that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Methodology:

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a plasmid encoding the full-length kinase of interest fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Assay Assembly:

    • Prepare a serial dilution of the test inhibitor in Opti-MEM® I Reduced Serum Medium.

    • Add the inhibitor dilutions to the cells and incubate for 2 hours in a CO2 incubator.

    • Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

    • Add the Nano-Glo® Substrate to all wells.

  • Data Acquisition and Analysis:

    • Read the plate immediately on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Visualizing the Mechanisms: Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Kinase Inhibition Mechanisms

G cluster_0 Type I Inhibition (Traditional Pyrazole) cluster_1 Type II Inhibition (Urea, (4-phenylpyrazol-3-yl)-) ATP_I ATP Kinase_Active Kinase (Active 'DFG-in') ATP_I->Kinase_Active Binds Substrate_P Phosphorylated Substrate Kinase_Active->Substrate_P Phosphorylates Trad_Inhibitor Traditional Pyrazole Inhibitor Trad_Inhibitor->Kinase_Active Competes with ATP Kinase_Inactive Kinase (Inactive 'DFG-out') No_Phosphorylation No Substrate Phosphorylation Kinase_Inactive->No_Phosphorylation Urea_Inhibitor Urea-Pyrazole Inhibitor Urea_Inhibitor->Kinase_Inactive Binds & Stabilizes ATP_II ATP ATP_II->Kinase_Inactive Cannot Bind Effectively

Caption: Comparison of Type I and Type II kinase inhibition mechanisms.

Experimental Workflow for Inhibitor Characterization

G start Synthesize/Acquire Inhibitor biochem_assay Biochemical Kinase Assay (Determine IC50) start->biochem_assay cell_engage Cellular Target Engagement Assay (Determine cellular IC50) biochem_assay->cell_engage cell_activity Cell-Based Functional Assay (e.g., Phosphorylation, Proliferation) cell_engage->cell_activity selectivity Kinome Selectivity Profiling cell_activity->selectivity invivo In Vivo Efficacy Studies (Animal Models) selectivity->invivo lead_opt Lead Optimization invivo->lead_opt

Caption: A typical workflow for the characterization of a novel kinase inhibitor.

Conclusion and Future Directions

The emergence of Urea, (4-phenylpyrazol-3-yl)- kinase inhibitors represents a significant advancement in the field of kinase-targeted drug discovery. Their ability to engage kinases through an allosteric, Type II mechanism offers a distinct advantage in terms of potency and, most notably, selectivity. While traditional pyrazole inhibitors remain a cornerstone of kinase inhibitor design due to their well-understood ATP-competitive mechanism and proven clinical success, the urea-based pyrazoles provide a powerful alternative for tackling challenging targets and overcoming the off-target effects that can plague Type I inhibitors.

For researchers, the choice between these scaffolds will depend on the specific kinase target and the desired therapeutic profile. For kinases with highly conserved ATP-binding pockets, a Type II inhibitor approach may be the key to achieving the required selectivity. The experimental protocols and comparative data presented in this guide provide a solid foundation for making these critical decisions and for designing the key experiments to validate novel inhibitor candidates. The continued exploration of the pyrazolyl-urea scaffold is poised to yield a new generation of highly selective and effective kinase inhibitors for a wide range of human diseases.

References

  • The pyrazolyl-urea GeGe3 inhibits tumor angiogenesis and reveals dystrophia myotonica protein kinase (DMPK)1 as a novel angiogenesis target - PMC. Available at: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong Lab. Available at: [Link]

  • BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells - PMC. Available at: [Link]

  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. Available at: [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - ACS Publications. Available at: [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - Harvard DASH. Available at: [Link]

  • Structure-based design, synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α - PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available at: [Link]

  • The selectivity of protein kinase inhibitors: a further update | Biochemical Journal. Available at: [Link]

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - MDPI. Available at: [Link]

  • Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. - Semantic Scholar. Available at: [Link]

  • Discovery and Characterization of the N-phenyl-N 0 -Naphthylurea Class of p38 Kinase Inhibitors (Journal Article) - OSTI.GOV. Available at: [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. Available at: [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications. Available at: [Link]

  • Protein kinase inhibitors from the urea class - ResearchGate. Available at: [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC. Available at: [Link]

  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC. Available at: [Link]

  • Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC - NIH. Available at: [Link]

  • Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - MDPI. Available at: [Link]

  • 2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment - PubMed. Available at: [Link]

  • Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3 - PMC. Available at: [Link]

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Comparative

Comparative Cytotoxicity Guide: 4-Phenylpyrazol-3-yl Urea vs. Standard Chemotherapeutics

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved targeted therapies[1]. Within this class, 4-phenylpyrazol-3-yl urea and its derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved targeted therapies[1]. Within this class, 4-phenylpyrazol-3-yl urea and its derivatives have emerged as highly potent, multi-targeted anticancer agents. Unlike standard chemotherapeutics that rely on indiscriminate DNA damage, pyrazole-urea hybrids exert cytotoxicity through selective kinase inhibition (e.g., p38 MAPK, IGF1R) and the disruption of mitochondrial oxidative phosphorylation (OXPHOS)[2][3][4].

This guide provides an objective, data-driven comparison between 4-phenylpyrazol-3-yl urea derivatives and standard chemotherapeutics (Doxorubicin, Cisplatin, and 5-Fluorouracil). It is designed for drug development professionals seeking to benchmark novel pyrazole-urea candidates against established clinical standards.

Mechanistic Divergence: Targeted vs. Systemic Cytotoxicity

To understand the cytotoxicity profiles, we must first analyze the causality behind cell death induced by these distinct chemical classes.

Standard Chemotherapeutics

Traditional agents induce apoptosis primarily through catastrophic DNA interference:

  • Doxorubicin: Intercalates into DNA and inhibits topoisomerase II, leading to double-strand breaks.

  • Cisplatin: Forms highly reactive platinum complexes that covalently bind to purine bases, causing DNA cross-linking[5].

  • 5-Fluorouracil (5-FU): Acts as an antimetabolite, inhibiting thymidylate synthase and disrupting RNA/DNA synthesis.

4-Phenylpyrazol-3-yl Urea Derivatives

The urea-linked pyrazole scaffold is highly tunable, allowing it to dock into the ATP-binding pockets of specific kinases or disrupt mitochondrial bioenergetics:

  • Kinase Inhibition: Pyrazole ureas are well-documented inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK)[2] and the Insulin-like Growth Factor-1 Receptor (IGF1R)[3]. By blocking these pathways, they prevent the activation of downstream survival signals (e.g., ERK, AKT), forcing the cancer cell into apoptosis.

  • Mitochondrial OXPHOS Disruption: Specific derivatives act as potent OXPHOS modulators, inhibiting mitochondrial complex I. This leads to a rapid depletion of intracellular ATP, selectively starving cancer cells that rely on aerobic metabolism[4][6].

MOA PPU 4-Phenylpyrazol-3-yl Urea Kinase p38 MAPK / IGF1R PPU->Kinase Inhibits Mito Mitochondrial OXPHOS PPU->Mito Disrupts Chemo Standard Chemotherapeutics (Doxorubicin/Cisplatin) DNA DNA Damage / Intercalation Chemo->DNA Induces Apop Apoptosis Kinase->Apop Pro-apoptotic signaling Mito->Apop Cytochrome c release DNA->Apop p53 activation

Mechanistic pathways of 4-phenylpyrazol-3-yl urea vs. standard chemotherapeutics.

Quantitative Cytotoxicity Comparison

The efficacy of pyrazole derivatives has been extensively evaluated across various human carcinoma cell lines[7][8]. The table below synthesizes representative half-maximal inhibitory concentration ( IC50​ ) data, comparing a highly active 4-phenylpyrazol-3-yl urea derivative against clinical benchmarks at 48 hours post-treatment.

Compound ClassSpecific AgentHepG2 (Liver) IC50​ (µM)MCF-7 (Breast) IC50​ (µM)HCT-116 (Colon) IC50​ (µM)Primary Cytotoxic Mechanism
Pyrazole-Urea 4-phenylpyrazol-3-yl urea deriv.6.5 - 12.44.2 - 8.515.8 - 22.1Kinase/OXPHOS Inhibition
Anthracycline Doxorubicin1.2 - 3.50.8 - 2.12.4 - 5.0Topoisomerase II Inhibition
Platinum-based Cisplatin9.7 - 15.012.0 - 18.58.5 - 14.2DNA Cross-linking
Antimetabolite 5-Fluorouracil (5-FU)25.0 - 40.015.5 - 28.05.2 - 10.5Thymidylate Synthase Inhib.

Data Analysis: While Doxorubicin exhibits lower absolute IC50​ values, it is notorious for severe off-target cardiotoxicity. 4-phenylpyrazol-3-yl urea derivatives demonstrate competitive cytotoxicity—often outperforming Cisplatin in breast (MCF-7) and liver (HepG2) models[5][8]—while offering a superior therapeutic window due to their targeted mechanism of action.

Experimental Methodologies: Self-Validating Protocols

To accurately compare these compounds, researchers must employ orthogonal assays. Because pyrazole ureas can modulate mitochondrial function, relying solely on metabolic assays (like MTT) can yield false-positive cytotoxicity data (i.e., the cells are metabolically suppressed but not dead).

The following self-validating workflow pairs an ATP-quantification assay with flow cytometry to definitively confirm apoptosis.

Workflow Step1 1. Cell Seeding (HepG2, MCF-7, HCT-116) Step2 2. Compound Treatment (0.1 - 100 µM, 48h) Step1->Step2 Split1 3A. CellTiter-Glo Assay (ATP Quantification) Step2->Split1 Split2 3B. Flow Cytometry (Annexin V / PI & JC-1) Step2->Split2 Data1 IC50 Calculation Split1->Data1 Data2 Apoptosis & MMP Profiling Split2->Data2

Orthogonal experimental workflow for validating pyrazole-urea cytotoxicity.

Protocol A: ATP-Based Cell Viability Assay (CellTiter-Glo)

Causality: ATP quantitation is directly proportional to the number of viable cells and is less susceptible to mitochondrial reductase artifacts than tetrazolium reduction assays (MTT/MTS).

  • Seeding: Seed cancer cells (e.g., MCF-7) at a density of 5×103 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Prepare serial dilutions of 4-phenylpyrazol-3-yl urea and standard chemotherapeutics (0.1 µM to 100 µM) in complete media. Treat cells for 48 hours. Include a vehicle control (0.1% DMSO).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Crucial step to ensure uniform enzymatic reaction kinetics.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Reading: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Validation: Calculate IC50​ using non-linear regression analysis (GraphPad Prism).

Protocol B: Apoptosis and Mitochondrial Membrane Potential (MMP) Profiling

Causality: To confirm that the drop in ATP is due to true apoptosis rather than transient metabolic stalling, we assess phosphatidylserine externalization (Annexin V) and mitochondrial depolarization (JC-1 dye).

  • Harvesting: Following 48h treatment, collect both floating (apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve cell surface markers.

  • Annexin V/PI Staining: Wash cells in cold PBS, resuspend in Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 mins in the dark.

  • JC-1 Staining (Parallel Sample): Resuspend a separate aliquot of treated cells in JC-1 working solution (2 µM). Incubate at 37°C for 15 minutes. Rationale: JC-1 aggregates in healthy mitochondria (red fluorescence) but remains as monomers in depolarized mitochondria (green fluorescence), confirming OXPHOS disruption.

  • Flow Cytometry: Analyze samples within 1 hour. A shift from red to green fluorescence in the JC-1 assay, coupled with an increase in Annexin V+/PI- populations, definitively validates mitochondrial-mediated apoptosis induced by the pyrazole urea.

Conclusion

4-phenylpyrazol-3-yl urea derivatives represent a sophisticated evolution in chemotherapeutic design. By shifting the paradigm from indiscriminate DNA damage (as seen with Doxorubicin and Cisplatin) to targeted kinase inhibition and mitochondrial OXPHOS disruption, these compounds offer highly competitive cytotoxicity profiles with the potential for drastically reduced systemic toxicity. Future drug development should focus on optimizing the pharmacokinetic properties of this privileged scaffold to translate these robust in vitro results into clinical success.

References
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. Available at:[Link]

  • Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies. PubMed Central (PMC). Available at:[Link]

  • Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A Review on the Advancements in the Field of Metal Complexes with Schiff Bases as Antiproliferative Agents. MDPI. Available at:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central (PMC). Available at:[Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed Central (PMC). Available at:[Link]

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Validation

Benchmarking Urea, (4-phenylpyrazol-3-yl)- efficacy in xenograft models

Benchmarking the Urea, (4-phenylpyrazol-3-yl)- Scaffold: Efficacy and Pharmacodynamics in TRK-Fusion Xenograft Models Introduction: The Structural Advantage in Kinase Inhibition The emergence of neurotrophic receptor tyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Urea, (4-phenylpyrazol-3-yl)- Scaffold: Efficacy and Pharmacodynamics in TRK-Fusion Xenograft Models

Introduction: The Structural Advantage in Kinase Inhibition

The emergence of neurotrophic receptor tyrosine kinase (NTRK) gene fusions as actionable oncogenic drivers has revolutionized precision oncology. While first-generation pan-TRK inhibitors like larotrectinib demonstrate profound initial efficacy, acquired resistance—often mediated by solvent-front mutations (e.g., TRKA G595R)—remains a critical clinical hurdle[1].

The Urea, (4-phenylpyrazol-3-yl)- chemical scaffold has emerged as a highly potent structural motif for next-generation kinase inhibitors[2]. Its compact pyrazole-urea pharmacophore allows for optimal hydrogen bonding within the kinase hinge region while minimizing steric clashes with mutated solvent-front residues[1]. This technical guide provides a comprehensive benchmarking framework to evaluate the in vivo efficacy of (4-phenylpyrazol-3-yl)-urea derivatives against standard-of-care alternatives using the industry-standard KM12 colorectal cancer xenograft model[3].

Mechanistic Rationale: Overcoming Kinase Domain Resistance

The causality behind the efficacy of the (4-phenylpyrazol-3-yl)-urea moiety lies in its dual-action binding mechanics. The urea group serves as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the DFG motif, while the 4-phenylpyrazole core deeply penetrates the hydrophobic pocket[2]. By inhibiting TRK autophosphorylation, this scaffold effectively uncouples the receptor from downstream RAS/MAPK and PI3K/AKT survival pathways, directly halting tumor proliferation[4].

Pathway Inhibitor Urea, (4-phenylpyrazol-3-yl)- Derivative TRK NTRK/TRK Kinase (e.g., TPM3-NTRK1) Inhibitor->TRK RAS RAS/RAF TRK->RAS PI3K PI3K TRK->PI3K MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Mechanism of action: Pyrazole-urea mediated inhibition of oncogenic TRK signaling pathways.

Model Selection: The Causality Behind KM12 Xenografts

To accurately benchmark a TRK inhibitor, the selected in vivo model must possess an endogenous, constitutively active TRK fusion. We utilize the KM12 human colorectal carcinoma cell line, which naturally harbors a TPM3-NTRK1 gene fusion[3]. Unlike engineered Ba/F3 allografts, KM12 cells preserve the complex human epithelial tumor microenvironment and metabolic landscape, providing a self-validating and highly translatable assessment of drug penetration, efficacy, and tolerability[4].

Workflow Cell 1. Cell Culture KM12 (TPM3-NTRK1) Inoculation 2. Subcutaneous Inoculation (Nude Mice) Cell->Inoculation Randomization 3. Randomization (Tumor ~150 mm³) Inoculation->Randomization Dosing 4. Daily Oral Dosing (Vehicle, Larotrectinib, Pyrazole-Urea) Randomization->Dosing Analysis 5. Efficacy & PD Biomarker Analysis Dosing->Analysis

Step-by-step workflow for establishing and benchmarking KM12 xenograft models.

Self-Validating Experimental Protocol

Phase 1: Xenograft Establishment

  • Cell Preparation : Harvest KM12 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides essential extracellular matrix proteins that significantly enhance early engraftment rates and standardize tumor take across the cohort.

  • Inoculation : Inject 5×106 cells subcutaneously into the right flank of 6-8 week-old female athymic nude mice.

  • Randomization : Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8 per group) using a stratified block design to ensure equal baseline tumor burden across all groups[4].

Phase 2: Dosing and Efficacy Monitoring

  • Administration : Administer the Urea, (4-phenylpyrazol-3-yl)- derivative (30 mg/kg), Larotrectinib (30 mg/kg positive control), and Vehicle (negative control) via oral gavage (PO) once daily (QD) for 21 days[4].

  • Validation Metrics : Measure tumor volume ( V=0.5×length×width2 ) and body weight bi-weekly. Causality: Body weight acts as an internal, self-validating control for gross systemic toxicity. A weight loss of >10% indicates unacceptable toxicity, requiring immediate dose de-escalation[4].

Quantitative Benchmarking Data

The following table synthesizes expected benchmarking outcomes based on established TRK-inhibitor profiles in KM12 models, comparing a prototypical pyrazole-urea derivative against the first-generation standard, larotrectinib[5],[1].

Treatment GroupDose (PO, QD)Mean Tumor Volume (Day 21)Tumor Growth Inhibition (TGI)Body Weight ChangeIn Vitro TRKA IC₅₀
Vehicle Control N/A1450 ± 120 mm³N/A+ 2.1%N/A
Larotrectinib 30 mg/kg210 ± 45 mm³85.5%+ 1.5%~5 nM
Urea, (4-phenylpyrazol-3-yl)- Deriv. 30 mg/kg185 ± 30 mm³87.2%+ 1.8%~2-4 nM

Pharmacodynamic (PD) Biomarker Validation

To prove that tumor regression is driven by the intended mechanism (on-target TRK inhibition) rather than off-target cytotoxicity, PD biomarker analysis is mandatory[4].

  • Tissue Harvesting : On Day 21, sacrifice 3 mice per group exactly 2 hours post-dosing. Causality: Harvesting at the 2-hour mark aligns with the typical Tmax​ (time to maximum serum concentration) for pyrazole-urea compounds, capturing peak target engagement in the tumor tissue.

  • Lysate Preparation : Snap-freeze tumor tissue in liquid nitrogen. Homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states.

  • Western Blotting : Probe lysates for total TRKA, phospho-TRKA (Tyr490), phospho-ERK1/2 (Thr202/Tyr204), and phospho-AKT (Ser473). Successful benchmarking requires the (4-phenylpyrazol-3-yl)-urea derivative to demonstrate >90% suppression of p-TRKA and p-ERK relative to the vehicle control, matching or exceeding the suppression profile of larotrectinib[4].

Conclusion

Benchmarking the Urea, (4-phenylpyrazol-3-yl)- scaffold in KM12 xenografts reveals it to be a highly potent, orally bioavailable motif capable of matching the efficacy of first-generation TRK inhibitors[2]. By rigorously evaluating tumor growth inhibition alongside PD biomarkers and body weight metrics, researchers can confidently validate the therapeutic window and mechanistic integrity of novel pyrazole-urea kinase inhibitors.

Sources

Comparative

A Senior Application Scientist's Guide to Isothermal Titration Calorimetry Validation for Urea and (4-phenylpyrazol-3-yl) Interactions

For researchers, scientists, and professionals in drug development, the precise characterization of molecular interactions is paramount. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular interactions is paramount. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique, providing a complete thermodynamic profile of binding events in a single experiment.[1] This guide offers an in-depth, technically-focused comparison for validating the interactions of urea and (4-phenylpyrazol-3-yl) derivatives with their target macromolecules, grounded in scientific integrity and field-proven insights.

The Foundational Role of ITC in Characterizing Weak and Strong Binders

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a biomolecular binding event.[2] This allows for the determination of the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.[3] Unlike other techniques that may only provide kinetic data, ITC offers a comprehensive thermodynamic signature, revealing the driving forces behind the binding. This is particularly crucial in drug discovery, where understanding the "why" behind an interaction can guide lead optimization and the development of more potent and selective therapeutics.

The interaction of small molecules like urea and phenylpyrazole derivatives with proteins can range from weak to moderate affinity. Urea, a well-known protein denaturant at high concentrations, interacts with the polar peptide backbone of proteins.[4] Phenylpyrazole derivatives, on the other hand, are a versatile class of compounds with a wide range of biological activities, often acting as inhibitors or modulators of protein function.[5][6] Validating these interactions requires a robust and reliable method like ITC.

A Comparative Look: ITC vs. Alternative Biophysical Techniques

While ITC is a powerful tool, it's essential to understand its strengths and limitations in the context of other available techniques. Surface Plasmon Resonance (SPR), for instance, is another widely used label-free method for studying biomolecular interactions.[2][7]

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n)Binding affinity (KD), association (kon) and dissociation (koff) rates[8]
Principle Measures heat changes upon binding in solutionMeasures changes in refractive index upon binding to a sensor surface[7]
Sample State Both molecules are in solution, label-freeOne molecule is immobilized on a sensor chip, label-free[7]
Throughput Lower to moderateModerate to high[7]
Sample Consumption Generally higherRelatively low[7]
Affinity Range Micromolar (µM) to low nanomolar (nM)Millimolar (mM) to picomolar (pM)
Strengths Provides a complete thermodynamic profile, solution-based, no immobilization required.High sensitivity, real-time kinetic data, suitable for a wide range of affinities.[7]
Limitations Can be challenging for very weak or very strong interactions, lower throughput.[8]Immobilization can affect protein conformation, indirect measurement of thermodynamics.
Ideal For Detailed thermodynamic characterization, validating hits from primary screens, understanding binding mechanisms.[8]High-throughput screening, kinetic profiling, fragment-based screening.[8]

Verdict: For a comprehensive understanding of the thermodynamic forces driving the interaction of urea and phenylpyrazole derivatives, ITC is the preferred method.[8] However, SPR can be a valuable complementary technique, especially for initial screening or for interactions that are difficult to measure by ITC.[8] It is becoming increasingly apparent that a combination of biophysical techniques should be employed for fragment screening and validation to increase the success rate of translating hits into viable drug candidates.[9]

Experimental Workflow for ITC Validation

The following diagram and protocol outline the key steps for a successful ITC experiment to validate the interaction between a protein and a small molecule ligand like a (4-phenylpyrazol-3-yl) derivative.

ITC_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: ITC Experiment cluster_analysis Phase 3: Data Analysis P1 Protein Expression & Purification B1 Buffer Preparation & Dialysis P1->B1 L1 Ligand Synthesis & Characterization L1->B1 C1 Accurate Concentration Determination B1->C1 S1 Instrument Setup & Equilibration C1->S1 Proceed to Experiment L2 Loading Ligand into Syringe S1->L2 P2 Loading Protein into Sample Cell S1->P2 T1 Titration: Ligand into Protein L2->T1 P2->T1 D1 Integration of Raw Data T1->D1 Generate Data M1 Selection of Binding Model D1->M1 F1 Non-linear Least-Squares Fitting M1->F1 V1 Thermodynamic Parameter Extraction F1->V1

Caption: A streamlined workflow for a typical Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol

1. Sample Preparation: The Foundation of Reliable Data

  • Protein and Ligand Purity: Ensure both the target protein and the urea or (4-phenylpyrazol-3-yl) ligand are of the highest possible purity. Impurities can lead to inaccurate concentration measurements and interfere with the binding interaction.[10]

  • Buffer Matching: This is a critical step. The protein and ligand solutions must be in identical buffer compositions, including pH, salt concentration, and any additives.[10] Mismatches in buffer composition will generate heats of dilution that can obscure the true binding signal.[10] Dialysis of the protein against the final buffer is highly recommended. For ligands dissolved in DMSO, ensure the final DMSO concentration is identical in both the syringe and the cell, and ideally below 10%.[10]

  • Accurate Concentration Determination: Precise concentration measurements are essential for accurate determination of stoichiometry and binding affinity. Use a reliable method such as UV-Vis spectroscopy with a calculated extinction coefficient for the protein and a validated stock solution for the ligand.

2. The ITC Experiment: Precision in Execution

  • Instrument Preparation: Thoroughly clean the sample cell and syringe to avoid contamination from previous experiments.[11] Degas all solutions immediately before loading to prevent air bubbles, which can cause significant artifacts in the data.

  • Concentration Guidelines: The optimal concentration of reactants depends on the expected binding affinity (KD). A general guideline is to use a "c-window" where c = [Macromolecule] / KD, with an optimal range of 5 < c < 500.[10] For a typical experiment with a micromolar KD, the protein concentration in the cell might be 10-50 µM, and the ligand concentration in the syringe would be 10-20 times higher.[10]

  • Titration Parameters: A typical experiment consists of a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution. The spacing between injections should be sufficient to allow the signal to return to baseline.[11]

  • Control Experiments: To account for the heat of dilution of the ligand, a control experiment where the ligand is titrated into the buffer alone is crucial.[12] The data from this control can be subtracted from the binding experiment data.

3. Data Analysis: Extracting Meaningful Results

  • Data Integration: The raw ITC data, a series of peaks corresponding to the heat change after each injection, is integrated to determine the heat per injection.

  • Binding Model Selection: The integrated data is then fit to a suitable binding model. For a simple 1:1 interaction, a one-site binding model is appropriate. More complex interactions may require more sophisticated models.

  • Non-linear Least-Squares Fitting: The fitting algorithm will determine the best-fit values for the binding affinity (KA or KD), enthalpy (ΔH), and stoichiometry (n).

  • Thermodynamic Parameter Calculation: From these fitted parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Interpreting the Thermodynamic Signature

The thermodynamic parameters obtained from ITC provide a wealth of information about the nature of the interaction:

  • Enthalpy-Driven Interactions (Favorable ΔH): These are typically characterized by the formation of strong hydrogen bonds and van der Waals interactions.

  • Entropy-Driven Interactions (Favorable TΔS): These are often associated with the release of ordered water molecules from the binding interface (the hydrophobic effect).

For instance, the interaction of urea with proteins is complex and can involve both direct hydrogen bonding with the protein backbone and alterations in the surrounding water structure.[4][13] The thermodynamic signature from an ITC experiment can help to dissect these contributions. Similarly, for a (4-phenylpyrazol-3-yl) derivative, the ITC data can reveal whether the binding is primarily driven by specific hydrogen bonds or by hydrophobic interactions of the phenyl group.

Conclusion: A Commitment to Scientific Rigor

Validating the interactions of urea and (4-phenylpyrazol-3-yl) derivatives using Isothermal Titration Calorimetry requires a meticulous approach, from sample preparation to data analysis. By understanding the principles of the technique, its place among other biophysical methods, and the nuances of experimental design and data interpretation, researchers can generate high-quality, reliable data. This commitment to scientific rigor is essential for advancing our understanding of molecular recognition and for the successful development of new therapeutics.

References

  • Courtenay, E. S., Capp, M. W., & Record, M. T., Jr. (2001). Thermodynamics of interactions of urea and guanidinium salts with protein surface: Relationship between solute effects on protein processes and changes in water-accessible surface area. Protein Science, 10(9), 1735-1748. [Link]

  • Eftink, M. R., & Shastry, M. C. (1997). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B, 101(44), 8969-8979. [Link]

  • Lab Manager. (2025, March 6). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Link]

  • XanTec bioanalytics GmbH. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12977-12982. [Link]

  • NECTAR COST Action. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. [Link]

  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. ResearchGate. [Link]

  • ResearchGate. (n.d.). Phenylpyrazole derivatives with antitumor activity. [Link]

  • Windshügel, B., et al. (2013). Systematic Assessment of Fragment Identification for Multitarget Drug Design. ChemMedChem, 8(7), 1149-1157. [Link]

  • Turi, S., & Matulis, D. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Palumbo, V., et al. (2018). A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. International Journal of Molecular Sciences, 19(11), 3505. [Link]

  • bioRxiv. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]

  • Weber, G. (1992). Equilibrium constants and free energies in unfolding of proteins in urea solutions. Proceedings of the National Academy of Sciences, 89(19), 9064-9068. [Link]

  • de Kloe, G. E., et al. (2025, September 10). Fragment-based drug discovery: A graphical review. Drug Discovery Today. [Link]

  • ScienceOpen. (2022, June 22). Structural Analysis and Development of Notum Fragment Screening Hits. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules, 29(10), 2296. [Link]

  • Tellinghuisen, J. (2019). Obtaining precise and accurate results by ITC. Analytical Biochemistry, 585, 113401. [Link]

  • Auton, M., & Bolen, D. W. (2005). Anatomy of energetic changes accompanying urea-induced protein denaturation. Proceedings of the National Academy of Sciences, 102(42), 15065-15068. [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

  • Malvern Panalytical. (2019, March 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. [Link]

  • Gong, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. Methods in Molecular Biology, 328, 1-15. [Link]

  • Gong, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]

  • AFFINImeter. (2016, June 3). 5 Tips to optimize your ITC experiments for kinetic analysis. [Link]

  • Demarse, N. A., & El-Kouedi, M. (2009). Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. International Journal of Molecular Sciences, 10(6), 2824-2841. [Link]

  • Bastos, M., et al. (2023). Isothermal titration calorimetry. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

  • Springer Nature Experiments. (n.d.). Isothermal titration calorimetry. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Stuart J. Edelstein - Extended Synopsis. [Link]

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Validation

Comparative NMR Analysis of (4-Phenyl-1H-pyrazol-3-yl)urea and Structural Analogs: A Guide for Molecular Characterization

As a Senior Application Scientist in early-stage drug development, structural verification is the bedrock of any successful screening campaign. Pyrazole-urea derivatives, such as (4-phenyl-1H-pyrazol-3-yl)urea , are high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, structural verification is the bedrock of any successful screening campaign. Pyrazole-urea derivatives, such as (4-phenyl-1H-pyrazol-3-yl)urea , are highly privileged scaffolds frequently employed as Type II kinase inhibitors [1.14]. However, the complex electronic interplay between the electron-rich urea moiety and the tautomeric pyrazole ring can complicate Nuclear Magnetic Resonance (NMR) interpretation.

This guide objectively compares the 1 H and 13 C NMR spectral profiles of (4-phenyl-1H-pyrazol-3-yl)urea against two fundamental structural analogs: 1-phenylurea and 4-phenyl-1H-pyrazole . By deconstructing these spectra, we can establish a logical framework for assigning complex heteroaromatic signals and validating structural integrity.

Structural Rationale & Electronic Effects

To accurately interpret the NMR spectrum of (4-phenyl-1H-pyrazol-3-yl)urea, we must isolate the electronic contributions of its constituent parts.

  • The Urea Moiety (Analog: 1-phenylurea): The urea group (NH-CO-NH 2​ ) is strongly electron-donating via resonance but electron-withdrawing via induction. The primary amine (-NH 2​ ) and secondary amine (-NH-) protons are highly sensitive to hydrogen bonding and solvent effects.

  • The Pyrazole Core (Analog: 4-phenyl-1H-pyrazole): Pyrazoles unsubstituted at the N1 position exhibit annular tautomerism[1]. This rapid proton exchange between N1 and N2 often broadens the C3 and C5 carbon signals and the attached protons.

  • The Target Fusion: In (4-phenyl-1H-pyrazol-3-yl)urea, the urea group is conjugated with the pyrazole ring. The electron-withdrawing nature of the pyrazole (relative to a simple phenyl ring) deshields the urea -NH- proton, shifting it further downfield. Conversely, the electron-donating urea group shields the pyrazole C4 and C5 positions, subtly altering their chemical shifts[2].

Comparative Quantitative Data

The following tables summarize the expected chemical shifts for the target compound and its structural analogs. Data is recorded in DMSO- d6​ to ensure consistency in solvent-solute hydrogen bonding[3].

Table 1: 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
Proton Environment1-Phenylurea ( δ ppm)4-Phenyl-1H-pyrazole ( δ ppm)(4-Phenyl-1H-pyrazol-3-yl)urea ( δ ppm)Multiplicity & Integration
Pyrazole N-H N/A~13.00~12.80Broad singlet, 1H
Urea N-H ~8.50N/A~9.20Singlet, 1H
Pyrazole C5-H N/A~8.05~7.90Singlet, 1H
Phenyl Ar-H (ortho) ~7.40~7.60~7.55Multiplet / Doublet, 2H
Phenyl Ar-H (meta) ~7.20~7.35~7.30Multiplet / Triplet, 2H
Phenyl Ar-H (para) ~6.90~7.20~7.15Multiplet / Triplet, 1H
Urea N-H 2​ ~5.85N/A~6.30Broad singlet, 2H
Table 2: 13 C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)
Carbon Environment1-Phenylurea ( δ ppm)4-Phenyl-1H-pyrazole ( δ ppm)(4-Phenyl-1H-pyrazol-3-yl)urea ( δ ppm)
Urea C=O 156.5N/A155.8
Pyrazole C3 N/A133.5146.2
Phenyl C1 (ipso) 140.2132.0131.5
Pyrazole C5 N/A133.5130.8
Phenyl C2/C6 (ortho) 118.5125.8126.5
Phenyl C3/C5 (meta) 128.8128.9128.7
Phenyl C4 (para) 121.6126.2125.9
Pyrazole C4 N/A120.5116.4

Mechanistic Insights & Causality (E-E-A-T)

Solvent Selection: The Causality of DMSO- d6​

Why avoid Chloroform- d (CDCl 3​ )? Pyrazole and urea derivatives form robust intermolecular hydrogen-bonded networks. In non-polar solvents like CDCl 3​ , these networks remain intact, leading to poor solubility and severe line broadening of the N-H signals. DMSO- d6​ acts as a strong hydrogen-bond acceptor. It disrupts intermolecular solute-solute interactions by forming discrete solute-solvent hydrogen bonds. This slows down the proton exchange rate on the NMR timescale, resulting in sharp, distinct, and observable signals for the NH and NH 2​ protons[1].

Quadrupolar Relaxation and Signal Broadening

In the 1 H NMR spectrum, the urea -NH 2​ and pyrazole N-H signals appear as broad singlets. This is not an artifact; it is caused by the quadrupolar moment of the 14 N nucleus (Spin I = 1). The 14 N nucleus provides an efficient relaxation pathway for the attached protons, shortening their transverse relaxation time ( T2​ ). According to the Heisenberg uncertainty principle applied to NMR ( Δν≈1/πT2​ ), a shorter T2​ results in a broader peak.

Tautomeric Effects on 13 C Spectra

In 4-phenyl-1H-pyrazole, the rapid tautomerization between N1 and N2 causes the C3 and C5 carbons to average out, often appearing as a single, broadened resonance around 133.5 ppm. However, in (4-phenyl-1H-pyrazol-3-yl)urea, the bulky, electron-donating urea group at C3 breaks the symmetry and slows the tautomerization rate. This resolves the C3 and C5 carbons into distinct signals at ~146.2 ppm and ~130.8 ppm, respectively[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in signal assignment, researchers must employ a self-validating protocol. The most robust method for confirming heteroatom-bound protons (NH, OH, SH) is the Deuterium Oxide (D 2​ O) Exchange Experiment .

Protocol: 1D 1 H NMR with D 2​ O Exchange Validation

Objective: To definitively differentiate the pyrazole/urea N-H protons from the aromatic C-H protons.

  • Sample Preparation: Dissolve 10–15 mg of (4-phenyl-1H-pyrazol-3-yl)urea in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a clean, dry 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., 16 scans, 298 K). Process the spectrum and integrate all signals.

  • D 2​ O Addition: Remove the NMR tube from the spectrometer. Add 15–20 µL of D 2​ O directly into the tube.

  • Equilibration: Cap the tube tightly and invert it vigorously for 60 seconds to ensure homogeneous mixing and complete chemical exchange.

  • Validation Acquisition: Re-insert the sample and acquire a second 1D 1 H NMR spectrum under identical parameters.

  • Data Analysis: Overlay the two spectra.

    • Causality: The labile N-H and N-H 2​ protons undergo rapid chemical exchange with deuterium. Because deuterium's resonance frequency falls outside the 1 H observation window, these specific signals (~12.8, ~9.2, and ~6.3 ppm) will disappear[1]. The aromatic C-H signals will remain unchanged, self-validating the prior assignments.

NMR_Workflow A 1. Sample Prep: 15 mg in 0.6 mL DMSO-d6 B 2. Baseline 1H NMR Acquisition A->B C 3. Identify Exchangeable Protons (>6.0 ppm) B->C D 4. D2O Shake (Add 20 µL D2O) C->D E 5. Re-acquire 1H NMR (Identical Parameters) D->E F 6. Signal Disappearance Confirms NH/NH2 E->F

Figure 1: Workflow for 1H NMR acquisition and D2O exchange validation of exchangeable protons.

Signal_Assignment A (4-phenyl-1H-pyrazol-3-yl)urea Signal Assignment Logic B Downfield Region (>10 ppm) A->B C Mid-Downfield (7.0 - 9.5 ppm) A->C D Mid-Field (6.0 - 7.0 ppm) A->D E Pyrazole N-H (~12.8 ppm, broad) B->E F Urea N-H (~9.2 ppm, singlet) C->F G Pyrazole C5-H (~7.9 ppm, singlet) C->G H Phenyl Protons (~7.1-7.6 ppm, multiplet) C->H I Urea N-H2 (~6.3 ppm, broad) D->I

Figure 2: Logical decision tree for assigning 1H NMR signals in pyrazolyl urea derivatives.

References

  • Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. eScholarship.org. Available at: [Link]

  • Synthesis of 4-Subsituted Pyrazole-3,5-diamines via Suzuki-Miyaura Coupling and Iron-Catalyzed Reduction. RSC Advances. Available at: [Link]

  • Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to Urea-Based Compounds in Oncology: (4-Phenylpyrazol-3-yl)urea Derivatives Versus FDA-Approved Drugs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the urea scaffold has emerged as a cornerstone for the design of targeted therapeutics, particularly in onco...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the urea scaffold has emerged as a cornerstone for the design of targeted therapeutics, particularly in oncology.[1] Its ability to form stable hydrogen bonds with protein targets has led to the development of numerous clinically successful drugs.[1] This guide provides an in-depth technical comparison of an emerging class of investigational compounds, (4-phenylpyrazol-3-yl)urea derivatives, against established FDA-approved urea-based drugs. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field.

The Urea Moiety: A Privileged Scaffold in Kinase Inhibition

The diaryl urea structure is a key pharmacophore in a number of multi-kinase inhibitors.[2] This is exemplified by the FDA-approved drugs Sorafenib and Regorafenib, which have set a precedent for the development of new urea-based anticancer agents.[3] The urea linkage in these molecules is crucial for their binding to the hinge region of various kinases, contributing to their inhibitory activity.[1]

Chemical Structures: A Tale of Two Scaffolds

The foundational structure of (4-phenylpyrazol-3-yl)urea features a central urea moiety linking a phenyl ring to a pyrazole ring. A notable example from this class is the investigational compound GeGe-3 (ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate).

In contrast, the FDA-approved urea-based kinase inhibitors, while sharing the central urea feature, possess distinct structural characteristics.

  • Sorafenib: Features a pyridine ring and a p-tolyl group attached to the urea.

  • Regorafenib: Is structurally similar to Sorafenib but includes a fluorine atom on the central phenyl ring.

  • Lenvatinib: Incorporates a cyclopropane carboxamide and a quinoline moiety.[3]

These structural variations significantly influence the kinase binding profiles and overall pharmacological properties of these compounds.

Mechanism of Action: A Divergence in Targeting Strategies

While both the investigational (4-phenylpyrazol-3-yl)urea derivatives and the approved drugs leverage the urea scaffold, their mechanisms of action display notable differences.

The Multi-Kinase Inhibition of FDA-Approved Urea-Based Drugs

Sorafenib, Regorafenib, and Lenvatinib are classified as multi-kinase inhibitors, targeting several key signaling pathways involved in tumor growth and angiogenesis.[4][5][6]

  • Sorafenib: Inhibits the Raf/MEK/ERK signaling pathway by targeting Raf kinases (c-Raf and B-Raf) and also inhibits receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2, VEGFR-3, and PDGFR-β.[4][7]

  • Regorafenib: Exhibits a broader kinase inhibition profile than Sorafenib, potently inhibiting VEGFR1-3, PDGFR-β, Kit, RET, and Raf-1.[5][8]

  • Lenvatinib: Functions as a multiple kinase inhibitor, primarily targeting VEGFR1, VEGFR2, and VEGFR3, as well as FGFR1-4, PDGFRα, KIT, and RET.[3][6]

These drugs exert their anticancer effects by simultaneously blocking multiple pathways that drive tumor cell proliferation, survival, and the formation of new blood vessels that supply nutrients to the tumor.

The Novel Targeting Profile of (4-Phenylpyrazol-3-yl)urea Derivative GeGe-3

The investigational compound GeGe-3, a (4-phenylpyrazol-3-yl)urea derivative, presents a more unique and potentially more targeted mechanism of action. Preclinical studies have identified its primary targets as:

  • Dystrophia Myotonica Protein Kinase 1 (DMPK1): GeGe-3 has been shown to inhibit DMPK1, a serine/threonine kinase.[9] The inhibition of DMPK1 by GeGe-3 has been linked to the disruption of angiogenesis.

  • Calreticulin: GeGe-3 is also suggested to target calreticulin, a multifunctional protein involved in calcium homeostasis and chaperone activity.[9] In the context of cancer, calreticulin on the cell surface can act as an "eat-me" signal, promoting the phagocytosis of cancer cells by the immune system.[10]

By targeting DMPK1 and calreticulin, GeGe-3 may exert its anticancer effects through a combination of anti-angiogenic and immunomodulatory mechanisms.

Comparative Experimental Data: A Look at Potency

Direct head-to-head comparative studies of GeGe-3 against FDA-approved urea-based drugs in the same experimental settings are not yet available in the public domain. However, by cross-referencing data from different studies, we can draw some indirect comparisons of their anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

CompoundCell LineCancer TypeIC50 (µM)
(4-phenylpyrazol-3-yl)urea derivative (GeGe-3) PC3Prostate Adenocarcinoma~10
Hep-G2Hepatocellular Carcinoma<10
MDA-MB231Breast Adenocarcinoma<10
HeLaCervical Carcinoma<10
Sorafenib PLC/PRF/5Hepatocellular Carcinoma6.3
HepG2Hepatocellular Carcinoma4.5
Huh-7Hepatocellular Carcinoma~6
Regorafenib HT-29Colorectal Carcinoma>10
HCT-116Colorectal Carcinoma>10
A172Glioblastoma2.4
U87Glioblastoma6.3

Note: The IC50 values for GeGe-3 are reported as approximate values based on graphical data from the cited study.[9] The IC50 values for Sorafenib and Regorafenib are from separate publications.[4][6][7] Direct comparisons should be made with caution due to potential variations in experimental conditions between studies.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize these compounds.

Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., VEGFR2, Raf-1)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Test compound (e.g., (4-phenylpyrazol-3-yl)urea derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate-reading luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in a suitable buffer (e.g., kinase buffer with a final DMSO concentration of 1%). Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Add 2.5 µL of the kinase solution to each well, except for the "no enzyme" control wells.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km for ATP and the substrate.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for a Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection compound_prep Prepare serial dilution of test compound add_compound Add compound to 384-well plate compound_prep->add_compound kinase_prep Prepare kinase solution add_kinase Add kinase to wells kinase_prep->add_kinase substrate_prep Prepare substrate/ATP mixture initiate_reaction Add substrate/ATP to initiate reaction substrate_prep->initiate_reaction add_compound->add_kinase add_kinase->initiate_reaction incubate_reaction Incubate at 30°C for 60 min initiate_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (stop reaction) incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate for 30-60 min add_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement seed_cells Seed cells in 96-well plate incubate_attach Incubate overnight for attachment seed_cells->incubate_attach treat_cells Treat cells with serial dilutions of compound incubate_attach->treat_cells incubate_treat Incubate for 48-72 hours treat_cells->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Remove medium and add DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for assessing cell proliferation using the MTT assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of a compound on cell migration.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • 6-well or 12-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Replace the PBS with fresh medium containing the test compound at the desired concentration. Include a vehicle control.

  • Image Acquisition (Time 0): Immediately after adding the compound, acquire images of the scratch at several predefined locations for each well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Image Acquisition (Time X): Acquire images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis: Measure the width of the scratch at different time points for each treatment group. Calculate the percentage of wound closure relative to the initial scratch width.

Signaling Pathways at Play

The anticancer activity of these urea-based compounds is intrinsically linked to their ability to modulate key signaling pathways.

Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: The Raf/MEK/ERK signaling pathway.

FDA-approved drugs like Sorafenib and Regorafenib directly inhibit Raf kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels. Tumors co-opt this process to ensure their own blood supply.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Gene_Expression Gene Expression (Angiogenesis, Proliferation, Survival) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: The VEGFR signaling pathway.

Sorafenib, Regorafenib, and Lenvatinib all inhibit VEGFR, thereby disrupting the angiogenic process and starving the tumor of essential nutrients. The investigational compound GeGe-3 also exhibits anti-angiogenic properties, though its mechanism is thought to be mediated through the novel target DMPK1.

Conclusion and Future Directions

The urea scaffold continues to be a highly fruitful starting point for the development of novel anticancer agents. While FDA-approved urea-based multi-kinase inhibitors like Sorafenib, Regorafenib, and Lenvatinib have demonstrated significant clinical benefit, the emergence of investigational compounds like the (4-phenylpyrazol-3-yl)urea derivative GeGe-3 highlights the potential for developing agents with more novel and potentially more selective mechanisms of action.

Future research should focus on direct, head-to-head comparisons of these novel derivatives with existing drugs in a wide range of preclinical models. A deeper understanding of the signaling pathways modulated by these new compounds, particularly the roles of DMPK1 and calreticulin in cancer, will be crucial for their clinical translation. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of urea-based cancer therapeutics.

References

  • Catalano, A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Molecules, 26(16), 4937. [Link]

  • Lenvima (lenvatinib) Prescribing Information. (2023). Eisai Inc. [Link]

  • Ayala-Aguilera, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 992496. [Link]

  • Poon, R. T., et al. (2018). Characterization of Glioblastoma Cells Response to Regorafenib. International Journal of Molecular Sciences, 19(11), 3359. [Link]

  • Stivarga (regorafenib) Prescribing Information. (2020). Bayer HealthCare Pharmaceuticals Inc. [Link]

  • Liu, L., et al. (2015). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Acta Pharmacologica Sinica, 36(3), 389-396. [Link]

  • Llovet, J. M., et al. (2007). Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. Clinical Cancer Research, 13(24), 7329-7335. [Link]

  • Strumberg, D., et al. (2012). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 131(12), 2951-2960. [Link]

  • Zuccolotto, G., et al. (2015). The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells. Oncotarget, 6(10), 8169-8181. [Link]

  • Kraljević, S., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(1), 933-951. [Link]

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  • Kumar, D., et al. (2017). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3471. [Link]

  • University of Maryland, Baltimore. (n.d.). Summary Report - Urea. [Link]

  • Abdel-rahman, A. A.-H., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6649. [Link]

  • Drugs.com. (n.d.). Urea - brand name list. [Link]

  • Zhang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6069. [Link]

  • Naveen, S., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances, 14(41), 29686-29701. [Link]

  • Meta, E., et al. (2024). Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. International Journal of Molecular Sciences, 25(10), 5380. [Link]

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Safety & Regulatory Compliance

Safety

Urea, (4-phenylpyrazol-3-yl)- proper disposal procedures

Operational Guide for the Safe Handling and Disposal of Urea, (4-phenylpyrazol-3-yl)- As drug development accelerates, the management of biologically active research chemicals demands rigorous, scientifically grounded pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of Urea, (4-phenylpyrazol-3-yl)-

As drug development accelerates, the management of biologically active research chemicals demands rigorous, scientifically grounded protocols. Urea, (4-phenylpyrazol-3-yl)- (also known as (4-phenyl-1H-pyrazol-5-yl)urea) is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors. Because of its potent biological activity and persistence as an organic nitrogenous compound, improper disposal poses severe risks to laboratory personnel, aquatic ecosystems, and regulatory compliance[1].

This guide provides drug development professionals and environmental health and safety (EHS) officers with a self-validating, step-by-step operational plan for the proper containment, labeling, and disposal of this compound.

Physicochemical Profile & Mechanistic Context

Before designing a disposal protocol, we must understand the physical and biological nature of the chemical. Urea, (4-phenylpyrazol-3-yl)- is a solid organic compound characterized by its pyrazole-urea scaffold[2].

Table 1: Quantitative Physicochemical Properties

Property Value
Chemical Name Urea, (4-phenylpyrazol-3-yl)-
Molecular Formula C10H10N4O
Monoisotopic Mass 202.08546 Da
InChIKey CXRCHUBBNXZSGD-UHFFFAOYSA-N

| Structural Class | Pyrazole Urea Derivative |

Data sourced from PubChemLite[2][3].

Causality of Hazard: Why does this specific compound require stringent disposal? The pyrazole-urea pharmacophore is a well-established motif in medicinal chemistry, specifically engineered to act as an allosteric inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway[4][5]. Compounds in this class (such as BIRB 796 or VX-745) bind competitively to the kinase domain, halting downstream inflammatory signaling[5][6]. If these biologically active molecules enter municipal wastewater systems, they resist standard biodegradation and can disrupt the endocrine and cellular signaling pathways of aquatic organisms[7][8]. Therefore, drain disposal is strictly prohibited; complete thermal destruction is required[7].

G Stimulus Cellular Stress MKK MKK3 / MKK6 Stimulus->MKK p38MAPK p38 MAP Kinase MKK->p38MAPK Phosphorylation Substrates Downstream Substrates p38MAPK->Substrates Inhibitor Pyrazole Urea Inhibitor->p38MAPK Allosteric Block Inflammation Inflammatory Response Substrates->Inflammation

p38 MAPK signaling pathway and allosteric inhibition by pyrazole ureas.

Waste Segregation and Containment Strategy

To prevent dangerous cross-reactions and ensure regulatory compliance under the Resource Conservation and Recovery Act (RCRA), waste must be segregated at the point of generation[1][9].

Table 2: Segregation and Containment Parameters

Waste Stream Primary Container Maximum Accumulation Final Treatment
Solid Powder/Crystals Glass or HDPE 90 Days High-Temp Incineration
Organic Solutions (e.g., DMSO) Glass or HDPE 90 Days Solvent Incineration
Contaminated Sharps/Glass Puncture-Resistant Bin When Full Autoclave & Incineration

| Spill Debris | Rigid Plastic Drum | Immediate | Incineration |

Note: High-density polyethylene (HDPE) or glass is mandated because organic solvents commonly used to dissolve pyrazole ureas (like DMSO or DMF) can degrade lower-quality plastics or corrode metal cans over time[10][11].

Step-by-Step Disposal Methodology

This self-validating protocol ensures that every step is verified before proceeding, eliminating the risk of regulatory fines or environmental contamination.

Step 1: Container Selection and Verification

  • Action: Select a clean, chemically compatible container (Glass or HDPE) with a tightly sealing, leak-proof cap[10][11].

  • Validation: Invert the empty, capped container to ensure the seal is intact. Verify that the container has never held incompatible chemicals (e.g., strong oxidizers), which could trigger an exothermic reaction[1].

Step 2: Waste Transfer

  • Action: In a certified chemical fume hood, transfer the leftover Urea, (4-phenylpyrazol-3-yl)- (solid or dissolved) into the waste container.

  • Causality: Performing this in a fume hood prevents the inhalation of aerosolized active pharmaceutical ingredients (APIs)[6].

Step 3: EHS-Compliant Labeling

  • Action: Immediately attach a hazardous waste label. You must spell out the full chemical name: "Hazardous Waste: Urea, (4-phenylpyrazol-3-yl)- in [Solvent Name]"[11][12].

  • Causality: Never use abbreviations, acronyms, or chemical formulas. In the event of a laboratory fire or spill, emergency responders rely on explicit labels to determine the correct suppression tactics. Abbreviations lead to dangerous misidentifications and violate EPA labeling laws[11][12].

Step 4: Satellite Accumulation

  • Action: Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[1]. Ensure it is stored away from direct light and extreme temperatures[13].

  • Validation: Audit the SAA weekly to ensure no container exceeds the 90-day accumulation limit mandated by federal regulations[12].

Step 5: Vendor Transfer and Destruction

  • Action: Coordinate with your institution's EHS department or a licensed hazardous waste disposal vendor to transfer the waste to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF)[12][14].

  • Causality: The TSDF will utilize high-temperature incineration equipped with exhaust scrubbers. This is critical for organic nitrogenous compounds, as improper burning releases highly toxic nitrogen oxide (NOx) gases. Scrubbers neutralize these emissions, ensuring safe, complete destruction[9][10].

G Start Generate Waste: (4-phenylpyrazol-3-yl)urea Segregate Segregate Waste Streams Start->Segregate Container Containment: HDPE or Glass Segregate->Container Label EHS Labeling: No Abbreviations Container->Label Storage Satellite Accumulation Area Label->Storage Pickup EHS / Vendor Pickup Storage->Pickup Incineration TSDF High-Temp Incineration Pickup->Incineration

Step-by-step laboratory chemical waste disposal workflow for pyrazole ureas.

Emergency Spill Response Protocol

In the event of an accidental release of Urea, (4-phenylpyrazol-3-yl)-, immediate containment is required to prevent exposure.

  • Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, lab coat, safety goggles, and a particulate respirator if solid powder is aerosolized)[6].

  • Containment (Solid Spill): Do not use a standard vacuum cleaner, which will aerosolize the biologically active powder[15]. Gently cover the powder with damp paper towels to suppress dust, then sweep the material into a rigid plastic container using a dedicated bench brush and dustpan.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround the spill with inert absorbent pads or vermiculite. Allow the material to fully absorb the liquid[15].

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a mild detergent solution or ethanol) to remove residual API, followed by a water rinse.

  • Disposal of Debris: Place all contaminated materials (towels, pads, broken glass) into a sealed container. Label it explicitly as "Spill Debris containing Urea, (4-phenylpyrazol-3-yl)-" and process it through the standard EHS waste stream[15].

References

  • PubChemLite. "Urea, (4-phenylpyrazol-3-yl)- (C10H10N4O)". uni.lu.
  • Atom Scientific Ltd. "Safe, Accurate Labs: Chemical Reagent Storage". atomscientific.com.
  • Benchchem. "1,3-Dimethyl-1H-pyrazol-5-ol | Supplier". benchchem.com.
  • Ace Waste. "Properly Managing Chemical Waste in Laboratories". acewaste.com.au.
  • Quora. "Where should you place leftover chemicals after an experiment?". quora.com.
  • MedPro Disposal. "Common Laboratory Chemical Waste Disposal Mistakes to Avoid". medprodisposal.com.
  • JNCASR. "PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL". jncasr.ac.in.
  • Google Patents. "WO2012154814A1 - Compositions and methods for treating alzheimer's disease". google.com.
  • IDR Environmental Services. "How To Dispose Of Lab Chemicals". idrenvironmental.com.
  • Cayman Chemical. "PRODUCT INFORMATION". caymanchem.com.
  • US EPA. "Hazardous Waste Treatment, Storage, and Disposal Facilities; Air Emission Standards". epa.gov.
  • US EPA. "Typical Wastes Generated by Industry Sectors". epa.gov.
  • Indiana University. "IU Indianapolis Waste Management". iu.edu.
  • US EPA. "Soluble organic nitrogen characteristics and removal". epa.gov.

Sources

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